9-Ethyl-9H-carbazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
9-ethylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXVBICNCIWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226613 | |
| Record name | N-Ethylcarbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-45-8 | |
| Record name | 9-Ethyl-3-carbazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylcarbazole-3-carboxaldehyde, N- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7570-45-8 | |
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| Record name | N-Ethylcarbazole-3-carbaldehyde | |
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| Record name | N-ethylcarbazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYLCARBAZOLE-3-CARBOXALDEHYDE, N- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVF6H6ZPE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Ethyl-9H-carbazole-3-carbaldehyde chemical properties and CAS number 7570-45-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9-Ethyl-9H-carbazole-3-carbaldehyde (CAS No. 7570-45-8), a carbazole derivative with significant potential in materials science and drug development.
Core Chemical and Physical Properties
This compound is a yellow to ochre crystalline powder or granule.[1] Its core structure consists of a carbazole scaffold N-alkylated with an ethyl group and functionalized with a carbaldehyde group at the 3-position. This substitution pattern influences its electronic properties, making it a subject of interest for various applications.[2][3]
Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 7570-45-8[1][4][5] |
| Molecular Formula | C₁₅H₁₃NO[1][4][5] |
| IUPAC Name | 9-ethylcarbazole-3-carbaldehyde[4] |
| SMILES | CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31[4] |
| InChI | InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3[4][5] |
| InChIKey | QGJXVBICNCIWEL-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 223.27 g/mol [1][4][5] |
| Melting Point | 85-87 °C[1][5] |
| Boiling Point | 255 °C at 15 mmHg[1] |
| Density | 1.14 g/cm³[1] |
| Appearance | Yellow to ochre crystalline powder or granules[1] |
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic[2][3] |
| Space Group | P2₁/n[2][3] |
| Unit Cell Dimensions | a = 10.6523(10) Å, b = 8.2312(6) Å, c = 13.8005(12) Å, β = 104.387(1)°[2][3] |
| Volume | 1172.10(17) ų[2][3] |
| Z | 4[2][3] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes a common and effective method for the formylation of 9-ethyl-9H-carbazole.[2][6][7]
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-Ethyl-9H-carbazole (1.0 equivalent) in N,N-dimethylformamide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.04 equivalents) in DMF to the cooled mixture while stirring.
-
Continue stirring the reaction mixture for 10 hours at 0 °C.
-
After the reaction is complete, pour the mixture into ice water and stir for an additional 30 minutes.
-
Extract the product from the aqueous solution with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
Recent studies have highlighted the anti-tumor properties of this compound (ECCA). Specifically, it has been shown to reactivate the p53 tumor suppressor pathway in human melanoma cells, leading to apoptosis and senescence.[8] This makes ECCA a promising candidate for further investigation in cancer therapy.
The proposed mechanism involves the induction of p53 expression, which in turn activates its downstream targets like p21 and PUMA. This cascade ultimately results in cell cycle arrest and programmed cell death in melanoma cells.[6]
Caption: Simplified signaling pathway of ECCA-induced apoptosis in melanoma cells.
Safety Information
This compound is harmful if swallowed and causes serious eye irritation.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be followed when handling this compound.[5]
| Hazard Statement | Code |
| Harmful if swallowed | H302[5] |
| Causes serious eye irritation | H319[5] |
Storage: Store in a refrigerator at 2-8°C.[1][5]
References
- 1. This compound | 7570-45-8 - BuyersGuideChem [buyersguidechem.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-エチル-3-カルバゾールカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 9-ethyl-9H-carbazole-3-carbaldehyde (melting point, solubility)
An In-depth Technical Guide on the Physical Properties of 9-ethyl-9H-carbazole-3-carbaldehyde
This technical guide provides a comprehensive overview of the known physical properties of this compound (ECCA), a carbazole derivative with demonstrated antitumor potential.[1] This document details its melting point and solubility, provides experimental protocols for its synthesis and property determination, and visualizes its relevant biological signaling pathway.
Physical and Chemical Properties
This compound is a solid, appearing as a yellow to ochre crystalline powder or granules.[2] The fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO | [3][4][5] |
| Molecular Weight | 223.27 g/mol | [3][4][6] |
| CAS Number | 7570-45-8 | [3][5] |
| Appearance | Yellow to ochre crystalline powder/granules | [2] |
| Melting Point | 85-87 °C | [3][5][6] |
Solubility Profile
Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in the public literature. However, qualitative solubility can be inferred from synthesis and purification procedures. The compound is noted to be soluble in benzene and toluene.[7] Furthermore, its purification by recrystallization from ethanol indicates good solubility in hot ethanol. The synthesis protocol also suggests solubility in N,N-dimethylformamide (DMF) and chloroform.
Due to the lack of specific quantitative data, researchers are advised to determine solubility experimentally in solvents relevant to their specific application (e.g., formulation, reaction optimization, or analytical characterization). A general protocol for this determination is provided in Section 3.3.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its physical properties.
This protocol describes the formylation of 9-ethyl-9H-carbazole to yield the target compound.
-
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Ice
-
-
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.0 g, 5.13 mmol) in DMF (5 mL) in a round-bottom flask under an argon atmosphere.[2]
-
Cool the stirred solution in an ice bath (0 °C / 273 K).
-
Slowly add a solution of POCl₃ (2.3 mL, 10.25 mmol) to the cooled mixture over a period of 10 minutes.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]
-
After the reaction is complete, cool the mixture and pour it into crushed ice, followed by stirring for an additional 30 minutes.
-
Extract the product from the aqueous solution using chloroform.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
-
A standard capillary melting point method can be used.
-
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
-
Procedure:
-
Finely powder a small sample of the dried, purified compound.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point (85-87 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
-
This protocol outlines a method for determining the equilibrium solubility of the compound in a given solvent at a specific temperature.
-
Materials & Apparatus:
-
This compound
-
Selected analytical grade solvents
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the chosen solvent. An excess is ensured when solid material remains undissolved after equilibration.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.
-
Dilution: Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.
-
Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the standards and the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution to determine the solubility (e.g., in mg/mL or g/100 mL).
-
Visualization of Biological Activity
This compound (ECCA) has been shown to exert an antitumor function in human melanoma cells by reactivating the p53 tumor suppressor pathway.[1] The diagram below illustrates this proposed mechanism.
References
- 1. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 2. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Spectroscopic and Structural Elucidation of 9-ethyl-9H-carbazole-3-carbaldehyde: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 9-ethyl-9H-carbazole-3-carbaldehyde, a significant intermediate in the synthesis of novel luminescent and biologically active compounds.[1][2] The unique electronic and photophysical properties of the carbazole nucleus have established its derivatives as a focal point in the development of advanced materials and therapeutic agents.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the synthesis, characterization, and application of this and related carbazole derivatives.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results. | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results. | - |
Note: While specific peak assignments for ¹H and ¹³C NMR were not found in the provided search results, PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound from SpectraBase.[5] For similar carbazole derivatives, characteristic signals are well-documented.[6][7][8]
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2970 | C-H Stretch | Aliphatic (Ethyl) |
| ~2870, ~2770 | C-H Stretch | Aldehyde |
| ~1690 | C=O Stretch | Aldehyde |
| ~1600, ~1480 | C=C Stretch | Aromatic |
| ~1340 | C-N Stretch | Aromatic Amine |
| ~810 | C-H Bend | Aromatic (out-of-plane) |
Note: The FT-IR data is predicted based on the characteristic absorption frequencies of the functional groups present in the molecule.[9][10] The aldehyde group is expected to show a strong C=O stretching vibration.[9]
Table 4: UV-Vis Spectroscopic Data
| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent | Electronic Transition |
| ~240-400 | Not specified | Tetrahydrofuran (THF) | π-π* and n-π* |
Note: The UV-Vis spectrum of carbazole derivatives typically displays multiple absorption bands corresponding to π-π and n-π* electronic transitions within the conjugated system.[11][12] PubChem indicates the availability of UV-Vis spectra for this compound from SpectraBase.[5]*
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound.
2.1 Synthesis of this compound
The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[13]
-
Procedure: 9-Ethyl-9H-carbazole (1.54 mmol) is dissolved in N,N-dimethylformamide (DMF, 10 ml).[1] The solution is cooled to 0 °C (273 K).[1] A solution of phosphorus oxychloride (POCl₃, 1.60 mmol) in DMF is then added slowly to the cooled mixture.[1] The reaction is stirred for 10 hours, after which it is poured into ice water and stirred for an additional 30 minutes.[1] The product is extracted with chloroform and dried over sodium sulfate (Na₂SO₄).[1] The crude product is purified by recrystallization from ethanol to yield the final compound.[1]
2.2 NMR Spectroscopy
-
Sample Preparation: For a typical ¹H NMR spectrum, 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] For ¹³C NMR, a more concentrated sample of 20-50 mg is generally required.[3] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.3 FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin pellet.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument is utilized.[3]
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[3]
2.4 UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent that does not absorb in the region of interest (e.g., dichloromethane, chloroform, or THF).[9] A stock solution of known concentration (e.g., 1 x 10⁻³ M) is prepared by accurately weighing the sample and dissolving it in a precise volume of the solvent using a volumetric flask.[9]
-
Instrumentation: A Spectroquant Pharo 300 UV-Vis Spectrophotometer or a comparable instrument is used.[4]
-
Data Acquisition: The absorbance of the solution is measured over a wavelength range of approximately 190 to 1100 nm.[4]
Visualization of Experimental Workflow
The logical flow from sample preparation to structural elucidation through various spectroscopic techniques is illustrated below.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarena.com [scholarena.com]
- 5. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Charge Transfer Properties of 9-ethyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the charge transfer properties of 9-ethyl-9H-carbazole-3-carbaldehyde, a molecule of significant interest in the field of organic electronics and medicinal chemistry. The inherent electronic characteristics of the carbazole moiety, coupled with the electron-withdrawing nature of the carbaldehyde group, give rise to pronounced intramolecular charge transfer (ICT) properties. This document details the synthesis, structural features, and the theoretical and comparative experimental data available to date. Due to a notable lack of direct experimental data for the 3-carbaldehyde isomer in the reviewed literature, this guide also presents a comparative analysis based on structurally similar carbazole derivatives to provide a robust framework for understanding its potential characteristics and applications.
Introduction
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials due to their excellent charge transport capabilities, high thermal stability, and tunable electronic structures.[1][2] The this compound isomer, in particular, presents a classic donor-acceptor (D-A) architecture. The ethylated carbazole unit acts as a potent electron donor, while the formyl group at the 3-position serves as an electron acceptor. This configuration facilitates intramolecular charge transfer upon photoexcitation, a phenomenon pivotal for applications in organic light-emitting diodes (OLEDs), solar cells, and as sensors.[3][4] Recent studies have also highlighted its potential in medicinal chemistry, demonstrating antitumor activity through the reactivation of the p53 pathway in melanoma cells.[5]
Molecular Structure and Synthesis
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[1][6] The molecule is largely planar, with the carbazole core and the carbaldehyde group lying in approximately the same plane.[1] This planarity is crucial for effective π-conjugation and, consequently, efficient charge transfer. The electron-withdrawing nature of the aldehyde group induces a significant distortion in the electron density of the carbazole ring, leading to a notable difference in the N-C bond lengths within the carbazole's central ring, confirming the charge transfer from the nitrogen atom to the substituted benzene ring.[1][7]
Synthesis Workflow
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][8] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 9-ethyl-9H-carbazole.
Charge Transfer Properties
The defining characteristic of this compound is its intramolecular charge transfer (ICT) nature. This property is a direct consequence of the electronic coupling between the electron-donating carbazole moiety and the electron-accepting aldehyde group.[1]
Spectroscopic Properties
Direct experimental data on the photophysical properties of this compound is scarce in the reviewed literature. However, based on the behavior of analogous carbazole-aldehyde systems, the following characteristics can be anticipated:
-
UV-Vis Absorption: The absorption spectrum is expected to show intense π-π* transitions at shorter wavelengths, characteristic of the carbazole aromatic system, and a lower energy, broader absorption band corresponding to the intramolecular charge transfer transition.[9]
-
Fluorescence Emission: The molecule is expected to be fluorescent, with the emission originating from the charge transfer excited state. The emission wavelength is likely to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, a red-shift in the emission spectrum is expected due to the stabilization of the more polar excited state.
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical properties of a molecule are critical for understanding its charge transport capabilities and for estimating the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of a molecule. The oxidation potential is related to the HOMO energy level (ease of donating an electron), while the reduction potential is related to the LUMO energy level (ease of accepting an electron).[2]
-
HOMO and LUMO: The HOMO is associated with the electron-donating carbazole moiety, while the LUMO is localized on the electron-accepting carbaldehyde group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited.[2]
Intramolecular Charge Transfer (ICT) Mechanism
The process of intramolecular charge transfer in this compound can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide on the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde from 9-ethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 9-ethyl-9H-carbazole-3-carbaldehyde from 9-ethylcarbazole. The document details the prevalent chemical reaction, experimental protocols, and quantitative data to support research and development in medicinal chemistry and materials science. This compound is a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds.[1]
Introduction to the Synthesis
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction is a widely used technique for the formylation of electron-rich aromatic compounds.[3] In the case of 9-ethylcarbazole, the electron-donating nature of the nitrogen atom directs the electrophilic substitution to the 3 and 6 positions of the carbazole ring, which are the most electronically enriched and sterically accessible.[4] The Vilsmeier-Haack reaction typically utilizes a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Reaction Mechanism: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic (chloromethylene)dimethyliminium salt, also known as the Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich 9-ethylcarbazole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.[5]
A potential side reaction is di-formylation, which can lead to the formation of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde, particularly with an excess of the Vilsmeier reagent or at elevated temperatures.[4]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from established literature.[1][2]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.54 mmol, 0.30 g) in N,N-dimethylformamide (10 ml).[1][2]
-
Slowly add a solution of POCl₃ (1.60 mmol, 0.24 g) in DMF to the cooled mixture with stirring.[1][2]
-
Continue stirring the reaction mixture for 10 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, pour the mixture into ice water and continue to stir for an additional 30 minutes.[1][2]
-
Dry the combined organic extracts over anhydrous Na₂SO₄.[1][2]
-
Purify the crude product by recrystallization from ethanol to obtain this compound.[1][2][4]
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis of this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 9-ethyl-9H-carbazole | 195.26 | 0.30 | 1.54 | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.24 | 1.60 | - |
| This compound | 223.27 | 0.29 | 1.30 | 85 |
Data sourced from a published experimental procedure.[1]
Conclusion
The Vilsmeier-Haack reaction is a robust and efficient method for the regioselective synthesis of this compound from 9-ethylcarbazole. The protocol is straightforward, employing readily available reagents and mild reaction conditions, which makes it suitable for both academic and industrial applications. The resulting aldehyde is a key intermediate for the development of novel compounds in the fields of drug discovery and materials science.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 9-Ethylcarbazole for the Synthesis of the 3-Carbaldehyde Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 9-ethylcarbazole, a critical reaction for synthesizing 9-ethyl-9H-carbazole-3-carbaldehyde. This compound is a valuable intermediate in the development of novel therapeutic agents and functional organic materials. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and outlines potential challenges and troubleshooting strategies.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2][3] 9-Ethylcarbazole, with its electron-rich heterocyclic system, is an excellent candidate for this transformation. The electron-donating nature of the nitrogen atom and the ethyl group directs the electrophilic substitution primarily to the 3 and 6 positions of the carbazole ring, which are the most electronically enriched and sterically accessible.[4] Under standard Vilsmeier-Haack conditions, the formylation of 9-ethyl-9H-carbazole predominantly yields the this compound isomer.[4]
Reaction Mechanism
The Vilsmeier-Haack formylation of 9-ethylcarbazole proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This initial step forms an intermediate that subsequently eliminates a dichlorophosphate anion to yield the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich 9-ethylcarbazole attacks the electrophilic carbon of the Vilsmeier reagent.[1] This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product, this compound.[2][5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of 9-ethylcarbazole to its 3-carbaldehyde isomer.
| Parameter | Value/Range | Notes |
| Substrate | 9-Ethyl-9H-carbazole | - |
| Formylating Agent | Vilsmeier Reagent (from DMF and POCl₃) | Generated in situ. |
| Stoichiometry (POCl₃:Substrate) | 1.05 to 1.5 equivalents | A slight excess of POCl₃ is common to ensure complete reaction.[4][5] |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous conditions are crucial.[4] |
| Reaction Temperature | 0 °C to Room Temperature | The initial formation of the Vilsmeier reagent is typically performed at 0 °C. The subsequent reaction with the carbazole may proceed at room temperature or require gentle heating.[4][5] |
| Reaction Time | 6.5 to 10 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[4][5] |
| Yield | Good to Excellent (e.g., ~77%) | Yields can vary based on reaction scale and specific conditions.[1][5] |
Experimental Protocol
This section provides a detailed, generalized protocol for the Vilsmeier-Haack formylation of 9-ethylcarbazole.
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform or Dichloromethane (DCM)
-
Ice
-
Water (deionized)
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Activated charcoal (optional)
Procedure:
-
Vilsmeier Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ. Stir the mixture at 0 °C for 30-60 minutes.[1]
-
Substrate Addition: Dissolve 9-ethyl-9H-carbazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.[1][4]
-
Reaction: Allow the reaction mixture to stir at room temperature for 10 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[4]
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[1][4] Then, add a solution of sodium acetate or slowly add an aqueous solution of sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate. This step is exothermic and should be performed with caution.[1]
-
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x volume of the aqueous layer).[4]
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to obtain this compound as a white solid.[4] If the product is contaminated with colored impurities, treat the crude product with activated charcoal during the recrystallization process.[4] For highly impure products, column chromatography on silica gel may be necessary.[4]
Mandatory Visualizations
Caption: Reaction pathway for the Vilsmeier-Haack formylation.
Caption: Experimental workflow for the synthesis.
Troubleshooting and Optimization
Common issues encountered during the Vilsmeier-Haack formylation of 9-ethylcarbazole and their potential solutions are outlined below.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous DMF.[4] |
| Insufficient amount of Vilsmeier reagent. | Ensure at least a stoichiometric amount of POCl₃ is used.[4] | |
| Reaction temperature is too low. | While the initial formation of the Vilsmeier reagent is done at 0°C, the subsequent reaction with the carbazole may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.[4] | |
| Formation of Di-formylated Byproduct | Excess of Vilsmeier reagent. | Use a stoichiometric amount or a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) relative to the 9-ethyl-9H-carbazole.[4] |
| High reaction temperature or prolonged reaction time. | Maintain a controlled temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed.[4] | |
| Incomplete Reaction | Short reaction time. | Increase the reaction time and monitor by TLC until the starting material is consumed.[4] |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | The crude product may contain impurities. Attempt purification by column chromatography before recrystallization.[4] |
| Product is contaminated with colored impurities. | Treat the crude product with activated charcoal during the recrystallization process.[4] |
Conclusion
The Vilsmeier-Haack reaction is a highly efficient and reliable method for the regioselective formylation of 9-ethylcarbazole at the 3-position.[1] The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism and utilizes readily available reagents. The protocol is straightforward, involving mild conditions and a simple work-up procedure, making it a valuable tool in both academic and industrial settings for the synthesis of key intermediates for drug discovery and materials science.[1] Careful control of reaction parameters is essential to maximize the yield of the desired 3-carbaldehyde isomer and minimize the formation of byproducts.
References
The Rising Prominence of Carbazole Derivatives in Oncology: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The intricate landscape of cancer research perpetually seeks novel molecular scaffolds that can serve as the foundation for more effective and targeted therapies. Among these, the carbazole nucleus, a tricyclic aromatic heterocycle, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anti-cancer properties of carbazole derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways they modulate.
Introduction to Carbazoles in Cancer Research
Carbazole alkaloids, naturally occurring in various plant species, and their synthetic derivatives have been the subject of intensive investigation for their potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.[1] Their planar structure allows them to intercalate with DNA, a fundamental mechanism of their anti-cancer action.[2] However, contemporary research has unveiled a more complex picture, revealing their ability to interact with a multitude of cellular targets, thereby disrupting key oncogenic signaling pathways and cellular processes.[3] This multi-targeted approach positions carbazole derivatives as promising candidates for overcoming the challenges of drug resistance often encountered with conventional chemotherapy.[4][5]
Mechanisms of Anti-Cancer Activity
The anti-neoplastic effects of carbazole derivatives are multifaceted, encompassing a range of cellular and molecular mechanisms. These include, but are not limited to, the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in DNA replication and repair.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic system of the carbazole ring is a key structural feature that facilitates its insertion between the base pairs of DNA.[2] This intercalation distorts the DNA double helix, thereby interfering with replication and transcription processes. Furthermore, many carbazole derivatives have been identified as potent inhibitors of topoisomerases I and II, enzymes critical for relieving torsional stress in DNA during replication.[2][6] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[6]
Induction of Apoptosis
A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Carbazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[7][8] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[8]
Cell Cycle Arrest
Disruption of the normal cell cycle is a fundamental characteristic of cancer. Carbazole derivatives have been demonstrated to induce cell cycle arrest at various phases, most notably the G2/M and S phases, preventing cancer cells from progressing through division.[1][6][9] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10]
Key Signaling Pathways Targeted by Carbazole Derivatives
The anti-cancer activity of carbazole derivatives is intricately linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a pivotal role in mediating cellular responses to cytokines and growth factors, and its aberrant activation is a hallmark of many cancers.[11][12] Several carbazole derivatives have been identified as potent inhibitors of this pathway, particularly of STAT3, a key oncogenic transcription factor.[11] By inhibiting STAT3 phosphorylation and dimerization, these compounds can suppress the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis.[12]
Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[13] Its dysregulation is a frequent event in human cancers. Some carbazole derivatives have been shown to inhibit this pathway at various nodes, leading to decreased cell proliferation and increased apoptosis.[14]
Caption: Multi-level inhibition of the PI3K/Akt/mTOR pathway by carbazole derivatives.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[15] Constitutive activation of this pathway is common in many cancers. Certain carbazole derivatives can interfere with this pathway, often by inhibiting upstream kinases, leading to a reduction in cancer cell proliferation.[14]
Caption: Inhibition of the MAPK/ERK signaling cascade by carbazole derivatives.
Quantitative Analysis of Anti-Cancer Activity
The anti-proliferative and cytotoxic effects of carbazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for a selection of carbazole derivatives, highlighting their potency and selectivity.
Table 1: In Vitro Cytotoxicity of Carbazole-Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | [16] |
| MCF-7 (Breast) | 0.058 ± 0.002 | [16] | |
| HCT-116 (Colon) | 0.047 ± 0.002 | [16] | |
| 5c | HepG-2 (Liver) | 0.048 ± 0.002 | [16] |
| MCF-7 (Breast) | 0.086 ± 0.0025 | [16] | |
| HCT-116 (Colon) | 0.06 ± 0.007 | [16] | |
| 11c | HepG-2 (Liver) | ~4 µg/mL | [17] |
| MCF-7 (Breast) | ~3 µg/mL | [17] | |
| HCT-116 (Colon) | ~7 µg/mL | [17] | |
| 6g | HepG-2 (Liver) | ~7 µg/mL | [17] |
| MCF-7 (Breast) | ~4 µg/mL | [17] | |
| HCT-116 (Colon) | ~12 µg/mL | [17] |
Table 2: In Vitro Cytotoxicity of Various Synthetic Carbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 | [18] |
| Compound 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 | [18] |
| Compound 10 | HepG2 (Liver) | 7.68 | [7][19] |
| HeLa (Cervical) | 10.09 | [7][19] | |
| MCF7 (Breast) | 6.44 | [7][19] | |
| Compound 9 | HeLa (Cervical) | 7.59 | [7][19] |
| Compound 14a | 7901 (Gastric) | 11.8 ± 1.26 | [20] |
| A875 (Melanoma) | 9.77 ± 8.32 | [20] | |
| Compound 15 | U87MG (Glioma) | 18.50 | [21] |
Table 3: In Vivo Anti-Tumor Activity of Carbazole Sulfonamide Derivatives
| Compound | Dose | Tumor Growth Inhibition Rate | Reference |
| 7b·HCl | 10 mg/kg | 41.1% | [22] |
| 20 mg/kg | 54.6% | [22] | |
| 9c·HCl | 10 mg/kg | 61.1% | [22] |
| 11c·HCl | 10 mg/kg | 50.0% | [22] |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments used to evaluate the anti-cancer activity of carbazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the carbazole derivative and a vehicle control (e.g., DMSO).[23] Incubate for 48-72 hours.[23]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining and flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the carbazole derivative for the desired time.[10] Harvest both adherent and floating cells.[25]
-
Washing: Wash the cells twice with cold PBS.[25]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[10][25]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[26]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the carbazole derivative for the desired duration and harvest the cells.[27]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.[5][28]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[5]
-
Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.[27]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[27][28]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Carbazole derivatives represent a versatile and potent class of anti-cancer agents with diverse mechanisms of action. Their ability to target multiple oncogenic pathways simultaneously offers a promising strategy to combat the complexity and adaptability of cancer. The quantitative data presented herein underscore the significant anti-proliferative and cytotoxic potential of these compounds. The detailed experimental protocols provide a foundation for the standardized evaluation of novel carbazole derivatives. Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts, elucidating their in vivo efficacy and safety profiles in more detail, and exploring their potential in combination therapies to achieve synergistic anti-cancer effects. The continued investigation of this remarkable scaffold holds great promise for the development of next-generation cancer therapeutics.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wjarr.com [wjarr.com]
- 22. Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchhub.com [researchhub.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. jpp.krakow.pl [jpp.krakow.pl]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Pivotal Role of 9-ethyl-9H-carbazole-3-carbaldehyde in Forging Next-Generation Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are paramount. Among the plethora of molecular scaffolds, carbazole derivatives have emerged as a cornerstone for the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This is attributed to their excellent hole-transporting capabilities, high thermal stability, and versatile functionalization.[1] At the heart of many of these complex carbazole-based materials lies a versatile building block: 9-ethyl-9H-carbazole-3-carbaldehyde. This technical guide delves into the potential applications of this key intermediate in organic electronics, providing a comprehensive overview of its synthesis, properties, and role in the creation of advanced functional materials. While direct quantitative performance data for the core molecule is limited, this guide presents data for representative derivatives and outlines the experimental protocols necessary for its integration and characterization in electronic devices.
Core Molecular Structure and Properties
This compound is an aromatic heterocyclic compound featuring a carbazole core, which is known for its electron-rich nature and rigid, planar structure that facilitates efficient charge transport.[1] The ethyl group at the 9-position enhances its solubility in organic solvents, a crucial factor for solution-based processing of electronic devices. The aldehyde group at the 3-position is a key reactive site, allowing for the facile synthesis of a wide array of derivatives through various chemical reactions.[1]
The electron-withdrawing nature of the aldehyde group influences the electronic properties of the carbazole core, creating a potential for intramolecular charge transfer.[2][3] This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental to designing materials for specific roles within an organic electronic device, such as hole-transporting layers (HTLs), emissive layers (EMLs), or host materials for phosphorescent emitters.[4]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the electron-rich carbazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation[2]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.54 mmol, 0.30 g) in N,N-dimethylformamide (10 ml).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of POCl₃ (1.60 mmol, 0.24 g) in DMF to the cooled mixture.
-
Stir the reaction mixture for 10 hours at 0°C.
-
Pour the reaction mixture into ice water and continue stirring for an additional 30 minutes.
-
Extract the product with chloroform.
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
References
Methodological & Application
Protocol for the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde, a key intermediate in the development of various organic materials and pharmacologically active molecules. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds like 9-ethyl-9H-carbazole.[1][2]
This document outlines the reaction mechanism, a detailed experimental procedure, and a summary of the key quantitative and spectroscopic data for the target compound.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages[1]:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[1][3][4]
-
Electrophilic Aromatic Substitution: The electron-rich 9-ethyl-9H-carbazole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product, this compound.[1][4] The formylation occurs regioselectively at the 3-position due to the electronic properties of the carbazole ring system.[1][2]
Experimental Protocol
This protocol is adapted from a literature procedure with a reported yield of 85%.[2][5]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous[2]
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).[2]
-
Cool the mixture to 0 °C in an ice bath with stirring.[2][5]
-
Slowly add a solution of phosphorus oxychloride (POCl₃) (1.05 eq) in DMF to the cooled mixture.[2]
-
Continue stirring the reaction mixture at room temperature for 10 hours.[2][5]
-
After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.[2][5]
-
Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).[2][5]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[2][5]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.[2][5]
Data Presentation
Table 1: Physicochemical and Yield Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO | [5][6][7] |
| Molecular Weight | 223.27 g/mol | [7] |
| Appearance | White solid | [2] |
| Melting Point | 85-87 °C | |
| Yield | 85% | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted shifts will vary depending on the solvent. |
| ¹³C NMR | Predicted shifts will vary depending on the solvent. |
| IR | Characteristic aldehyde C=O and C-H stretching frequencies are expected. |
| Mass Spec | m/z = 223.27 (M⁺) |
Note: The NMR chemical shifts are approximate and can vary based on the solvent used.[1]
Experimental Workflow
Caption: Vilsmeier-Haack Reaction Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-ethyl-9H-carbazole-3-carbaldehyde as a Versatile Building Block for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-ethyl-9H-carbazole-3-carbaldehyde as a fundamental building block for the synthesis of advanced organic semiconductors. The unique electronic and photophysical properties of the carbazole moiety, combined with the synthetic versatility of the aldehyde group, make this compound an excellent starting material for a range of applications in organic electronics.[1][2]
Introduction to this compound
This compound is an aromatic heterocyclic compound featuring a carbazole core. The carbazole unit is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a staple in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] The ethyl group at the 9-position enhances the solubility and film-forming properties of its derivatives, which is crucial for device fabrication. The carbaldehyde group at the 3-position serves as a reactive site for the construction of larger π-conjugated systems through various carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the fine-tuning of the electronic and optical properties of the resulting materials.[1][3]
Key Applications in Organic Semiconductors
Derivatives of this compound are particularly well-suited for the following applications:
-
Hole-Transporting Materials (HTMs): The electron-rich carbazole core facilitates efficient hole injection and transport. By extending the π-conjugation through the aldehyde functionality, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tailored to match other materials in an OLED or solar cell device stack, leading to improved performance.[1][4]
-
Emissive Materials: Functionalization at the 3-position allows for the creation of molecules with high photoluminescence quantum yields. Carbazole derivatives are especially noted for their potential as stable blue light emitters, a critical component for full-color displays and white lighting.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole unit makes it an excellent host for phosphorescent guest emitters. This property helps to prevent the quenching of triplet excitons, leading to high-efficiency PhOLEDs.[3]
Data Presentation: Properties of this compound and its Derivatives
The following tables summarize the key electronic, thermal, and device performance data for organic semiconductors derived from this compound and related carbazole-based materials.
Table 1: Electronic and Thermal Properties of Carbazole-Based Materials
| Material Type | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Hole-Transporting | -5.4 to -5.8 | -2.0 to -2.4 | 3.0 to 3.4 | 100 - 150 | > 400 |
| Blue Emitting | -5.6 to -6.0 | -2.3 to -2.7 | 2.9 to 3.3 | 120 - 180 | > 400 |
| Host Material | -5.7 to -6.1 | -2.1 to -2.5 | 3.2 to 3.6 | 130 - 200 | > 450 |
Table 2: Performance of OLEDs Incorporating Carbazole Derivatives
| Device Role of Carbazole Derivative | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| Blue Emitter | 5,000 - 15,000 | 5 - 20 | 4 - 15 | 4 - 10 | (0.15, 0.08) - (0.16, 0.15) |
| Host for Green PhOLED | > 30,000 | 50 - 80 | 40 - 70 | 15 - 25 | (0.30, 0.61) |
| Host for Red PhOLED | > 15,000 | 20 - 40 | 15 - 30 | 10 - 20 | (0.65, 0.34) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound building block and a representative organic semiconductor derivative, as well as a general procedure for the fabrication of a multi-layer OLED device.
This protocol describes the formylation of 9-ethyl-9H-carbazole to introduce the aldehyde group at the 3-position.[1]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) in N,N-dimethylformamide (10 ml).
-
Cool the mixture to 0°C (273 K) in an ice bath.
-
Slowly add a solution of POCl₃ (0.24 g, 1.60 mmol) in DMF to the cooled mixture.
-
Stir the reaction mixture for 10 hours at 0°C.
-
After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the product from the aqueous solution with chloroform.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the title compound (0.29 g, 85% yield).[1]
This protocol describes the synthesis of (E)-9-ethyl-3-(4-methoxystyryl)-9H-carbazole, a model stilbene derivative that can be used as a blue-emitting material or a hole-transporting material.[3]
Materials:
-
This compound
-
Diethyl (4-methoxybenzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Ylide: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension. f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Horner-Wadsworth-Emmons Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by the slow addition of deionized water. b. Extract the aqueous layer with dichloromethane (3x). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.
This protocol describes the fabrication of a simple multi-layer OLED using a synthesized carbazole derivative as the emissive layer.[5]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized carbazole derivative (Emissive Material)
-
1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (Electron-Transport Material)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
-
Deionized water, acetone, isopropanol
-
Spin coater
-
Thermal evaporator system
-
UV-Ozone or Plasma cleaner
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen and treat with UV-Ozone or plasma for 10-15 minutes to improve the work function of the ITO.
-
Deposition of the Hole-Injection Layer (HIL): a. Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. b. Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen atmosphere.
-
Deposition of the Emissive Layer (EML): a. Prepare a solution of the synthesized carbazole derivative in an appropriate solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. b. Spin-coat the emissive material solution onto the PEDOT:PSS layer. c. Anneal the substrate at a suitable temperature (e.g., 80-100 °C) to remove the solvent.
-
Deposition of the Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode: a. Transfer the substrate to a thermal evaporator system. b. Sequentially deposit TPBi (ETL, typically 20-40 nm), LiF (EIL, typically 0.5-1 nm), and Al (cathode, typically 100-150 nm) at a pressure below 10⁻⁶ Torr.
-
Encapsulation and Characterization: a. Encapsulate the device to protect it from air and moisture. b. Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the device.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: OLED device structure and fabrication workflow.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of OLED Devices Using 9-Ethyl-9H-Carbazole-3-Carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] Specifically, 9-ethyl-9H-carbazole-3-carbaldehyde and its derivatives serve as versatile building blocks for synthesizing advanced materials for various layers within an OLED device, including the emissive, hole-transporting, and electron-transporting layers.[2] The aldehyde functional group at the 3-position provides a reactive site for further molecular engineering, allowing for the fine-tuning of photophysical and electronic properties to achieve brighter, more efficient, and longer-lasting displays.[2][3] These application notes provide detailed protocols for the synthesis of this compound, its subsequent derivatization, and the fabrication of OLED devices.
I. Synthesis of this compound and Derivatives
The synthesis of the core molecule, this compound, is commonly achieved through the Vilsmeier-Haack reaction, which is an effective method for the formylation of electron-rich aromatic compounds like carbazole.[4] Further modifications can be introduced using reactions such as Knoevenagel condensation or Suzuki coupling.
A. Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 9-ethyl-9H-carbazole.
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Deionized water
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Protocol:
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (10 molar equivalents) to 0°C.[4]
-
Slowly add POCl₃ (1.1 molar equivalents) dropwise to the cooled DMF while stirring, maintaining the temperature at 0°C.[4]
-
Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.[4]
-
Reaction: Dissolve 9-ethyl-9H-carbazole (1 molar equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Quenching: Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.[4]
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
B. Synthesis of Derivatives via Knoevenagel Condensation
This protocol outlines the synthesis of a derivative by reacting the aldehyde with an acetonitrile derivative.
Materials:
-
This compound (or a similar N-substituted-carbazole-3-carbaldehyde)
-
Acetonitrile derivative (e.g., 2-thiophenecarbonitrile)
-
Ethanol
-
Aqueous potassium hydroxide solution (10%)
Protocol:
-
In a 50-mL flask, dissolve 10 mmol of the N-substituted-carbazole-3-carbaldehyde and 10 mmol of the acetonitrile derivative in 25 mL of ethanol.[5]
-
Stir the mixture for 5 minutes.[5]
-
Add 3 drops of a 10% aqueous solution of potassium hydroxide to the mixture.[5]
-
Heat the reaction mixture to 50°C and monitor its completion by TLC.[5]
-
Once the reaction is complete, cool the mixture to 0°C to induce precipitation.[5]
-
Filter the crystalline precipitate and wash it with cold ethanol.[5]
-
Purify the solid by recrystallization from a suitable solvent mixture (e.g., acetone/ethanol).[5]
II. Fabrication of OLED Devices
The fabrication of OLEDs using these materials can be achieved through both solution-based (spin-coating) and vacuum thermal evaporation (VTE) techniques.[6]
A. Substrate Preparation
A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is crucial for optimal device performance.[6]
Protocol:
-
Place the ITO-coated glass substrates in a substrate holder.
-
Sequentially sonicate the substrates in soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.[6]
-
After the final sonication, dry the substrates with a stream of high-purity nitrogen gas.[6]
-
Treat the substrates with UV-ozone for a specified time to improve the work function of the ITO and remove any remaining organic residues.
B. Device Fabrication by Solution Processing (Spin-Coating)
This method is suitable for depositing the hole injection and emissive layers.
Protocol:
-
Hole Injection Layer (HIL): Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate by spin-coating. Anneal the substrate to remove residual water.
-
Emissive Layer (EML):
-
Prepare a solution of the synthesized this compound derivative in a suitable organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.[6]
-
Filter the solution through a 0.2 µm PTFE syringe filter.[6]
-
Dispense the filtered solution onto the PEDOT:PSS layer and spin-coat at a specific speed (e.g., 1000-4000 rpm) for a defined time (e.g., 30-60 seconds).[6]
-
Anneal the substrate on a hotplate (e.g., at 80-120 °C) to remove any remaining solvent.[6]
-
-
Electron Transport, Injection, and Cathode Layers: Transfer the substrate to a vacuum thermal evaporator.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
III. Device Architecture and Performance
The architecture of an OLED significantly influences its performance. A common device structure using carbazole derivatives is ITO/PEDOT:PSS/Emissive Material/LiF/Al.[5][7]
Performance Data
The performance of OLEDs fabricated with carbazole derivatives can be exceptional. The following tables summarize the performance metrics for devices using various carbazole-based emitting materials.
Table 1: Performance of OLEDs with Carbazole-Acrylonitrile Derivatives [5]
| Emitting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Electroluminescence Peak (nm) |
| CZ-1 | 4130 | 19.3 | 8.6 | 492 |
| CZ-2 | 4104 | 20.2 | 9.5 | 488 |
Device Structure: ITO/PEDOT:PSS/Emitting Material/LiF/Al[5]
Table 2: Performance of a Non-Doped Deep-Blue OLED with a Carbazole-π-Imidazole Derivative [8]
| Emitting Material | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) |
| BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) |
Table 3: Performance of a Deep-Blue OLED with a Carbazole-Phenanthroimidazole Derivative [9]
| Emitting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) |
| Cz-SBDPI | 12,984 | 5.9 | 5.7 | 6.2 | (0.15, 0.06) |
IV. Conclusion
This compound and its derivatives are highly promising materials for the fabrication of efficient OLEDs. The synthetic versatility of the carbazole core allows for the development of materials with tailored properties for various applications.[2] The protocols outlined in these application notes provide a comprehensive guide for the synthesis of these materials and their integration into high-performance OLED devices. The presented data demonstrates that with appropriate molecular design and device engineering, carbazole-based OLEDs can achieve high luminance, efficiency, and color purity, particularly in the challenging blue region of the spectrum.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives [mdpi.com]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 9-ethyl-9H-carbazole-3-carbaldehyde in Advancing Hole-Transporting Materials for OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, application, and characterization of hole-transporting materials (HTMs) derived from the versatile building block, 9-ethyl-9H-carbazole-3-carbaldehyde, for use in Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are renowned for their robust thermal stability, excellent hole-transporting capabilities, and wide energy gaps, making them critical components in the emissive and charge-transport layers of modern OLEDs. The strategic functionalization of the carbazole core, particularly at the 3-position with a carbaldehyde group, offers a reactive handle for synthesizing a diverse range of novel HTMs with tailored optoelectronic properties.
Introduction to this compound in OLEDs
This compound serves as a key intermediate in the synthesis of high-performance HTMs. The carbazole moiety provides the necessary electron-rich aromatic system for efficient hole transport, while the ethyl group at the 9-position enhances solubility and improves film-forming properties. The aldehyde group at the 3-position is a versatile functional group that allows for the extension of the π-conjugated system through various chemical reactions, enabling the fine-tuning of critical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Data Presentation: Properties of Carbazole-Based Hole-Transporting Materials
While specific quantitative data for hole-transporting materials derived directly from this compound is limited in publicly available literature, the following tables summarize key performance metrics for closely related and benchmark carbazole-based HTMs. This data provides a valuable reference for the expected performance of novel materials synthesized from the target aldehyde.
Table 1: Physicochemical Properties of Selected Carbazole-Based HTMs
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Glass Transition Temperature (Tg) (°C) |
| TECEB | -5.7 | - | - | 130 |
| HTM 3a | -5.80 | -2.26 | 3.54 | 152 |
| HTM 3b | -6.15 | -2.89 | 3.26 | 148 |
| HTM 3c | -5.78 | -2.43 | 3.35 | 165 |
| NPB (benchmark) | -5.5 | -2.4 | 3.1 | 96 |
Note: Data for TECEB (1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene) is included as a derivative of a 9-ethylcarbazole precursor.[1][2] HTMs 3a, 3b, and 3c are based on 4-(9H-carbazol-9-yl)triphenylamine derivatives.[3] NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) is a standard benchmark HTM.
Table 2: OLED Device Performance with Carbazole-Based HTMs
| HTM | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| TECEB | 3.27 | - | - | - |
| HTM 3b | 38.6 | 29.3 | 13.8 | 3.4 |
| HTM 3c | 39.8 | - | 14.0 | 3.1 |
| CZ-1 | 19.3 | - | 9.5 (approx.) | - |
| CZ-2 | 20.2 | - | 9.5 (approx.) | - |
Note: Device architectures and conditions vary between studies, which can influence performance metrics.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and subsequent derivatization into potential HTMs, along with a general protocol for OLED device fabrication, are provided below.
Protocol 1: Synthesis of this compound
The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.54 mmol) in 10 ml of DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of POCl₃ (1.60 mmol) in DMF to the cooled mixture with constant stirring.
-
Continue stirring the reaction mixture for 10 hours at 0°C.
-
After the reaction is complete, pour the mixture into ice water and stir for an additional 30 minutes to precipitate the product.
-
Extract the product from the aqueous solution using chloroform.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Protocol 2: Synthesis of a Schiff Base HTM via Condensation
Materials:
-
This compound
-
N,N-bis(4-methoxyphenyl)amine
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add N,N-bis(4-methoxyphenyl)amine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid precipitate and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure Schiff base HTM.
Protocol 3: Synthesis of a Vinyl-Extended HTM via Wittig Reaction
Materials:
-
(4-(diphenylamino)benzyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Dichloromethane
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend (4-(diphenylamino)benzyl)triphenylphosphonium bromide (1.1 eq) in dry THF.
-
Cool the suspension to 0°C and add a strong base such as potassium tert-butoxide (1.1 eq) to generate the ylide.
-
In a separate flask, dissolve this compound (1.0 eq) in dry THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the vinyl-extended HTM.
Protocol 4: General OLED Device Fabrication and Characterization
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Procedure:
-
Substrate Cleaning: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes before being transferred to a high-vacuum thermal evaporation chamber.
-
Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation under a high vacuum (< 10⁻⁶ Torr).
-
HIL: e.g., 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
HTL: 30 nm of the synthesized this compound derivative.
-
EML: 20 nm of a host material (e.g., CBP) doped with a phosphorescent emitter (e.g., Ir(ppy)₃ for green emission).
-
ETL: e.g., 40 nm of 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB).
-
EIL: e.g., 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
-
-
Encapsulation: The fabricated devices are encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.
-
The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectra.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in OLEDs.
Caption: A diagram illustrating the general multi-layer structure of an OLED.
Caption: Synthetic routes to various HTMs from the carbazole aldehyde precursor.
Caption: A simplified workflow for the fabrication and testing of OLED devices.
References
- 1. A high Tg carbazole-based hole-transporting material for organic light-emitting devices - East China Normal University [pure.ecnu.edu.cn:443]
- 2. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-ethyl-9H-carbazole-3-carbaldehyde in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ethyl-9H-carbazole-3-carbaldehyde is a versatile building block for the synthesis of high-performance host materials used in phosphorescent organic light-emitting diodes (PhOLEDs). The carbazole moiety is a well-established electron-rich unit that imparts excellent hole-transporting properties, high thermal stability, and a high triplet energy level, all of which are critical for efficient phosphorescent emission. The ethyl group at the 9-position enhances the solubility and film-forming characteristics of its derivatives. The aldehyde group at the 3-position serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of host materials with tailored optoelectronic properties.
These application notes provide a comprehensive overview of the use of this compound in PhOLEDs, including synthetic protocols for the aldehyde and its conversion into a representative host material, as well as a generalized protocol for the fabrication and characterization of PhOLED devices.
Data Presentation
Table 1: Performance of a Green PhOLED with a Carbazole-Based Host
| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) |
| Representative Carbazole Host 1 | Ir(ppy)₃ (10%) | 33.9 | 34.1 | 9.4 | ~3.5-5.4 |
Data is representative of high-efficiency green PhOLEDs with carbazole-based hosts.[1][2]
Table 2: Performance of a Blue PhOLED with a Carbazole-Based Host
| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) |
| Representative Carbazole Host 2 | FIrpic (15%) | 23.9 | 24.9 | 10.3 | ~3.5-5.4 |
Data is representative of high-efficiency blue PhOLEDs with carbazole-based hosts.[1]
Experimental Protocols
Synthesis of this compound
A common and effective method for the formylation of 9-ethyl-9H-carbazole is the Vilsmeier-Haack reaction.
Protocol:
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 molar equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature at 0°C and allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 9-ethyl-9H-carbazole (1 molar equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound.
Synthesis of a Hypothetical Host Material from this compound
The aldehyde functionality can be converted to other functional groups to build more complex host materials. One common approach is to convert the aldehyde to a halide, followed by a Suzuki coupling reaction to introduce other aromatic moieties. This protocol outlines the synthesis of a hypothetical host material, 3-(dibenzo[b,d]furan-4-yl)-9-ethyl-9H-carbazole.
Protocol:
Step 1: Reduction of the Aldehyde
-
Dissolve this compound in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄) portion-wise and stir for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product to obtain (9-ethyl-9H-carbazol-3-yl)methanol.
Step 2: Bromination of the Alcohol
-
Dissolve the (9-ethyl-9H-carbazol-3-yl)methanol in dichloromethane (DCM).
-
Add phosphorus tribromide (PBr₃) dropwise at 0°C.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Purify the crude product to yield 3-(bromomethyl)-9-ethyl-9H-carbazole.
Step 3: Suzuki Coupling
-
In a flask, combine 3-(bromomethyl)-9-ethyl-9H-carbazole (1 eq.), dibenzo[b,d]furan-4-ylboronic acid (1.2 eq.), and potassium carbonate (3 eq.).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to reflux and stir overnight.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the final host material.
Fabrication of a Phosphorescent OLED
This protocol describes a general procedure for the fabrication of a multi-layer PhOLED using vacuum thermal evaporation.
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate indium tin oxide (ITO)-coated glass substrates in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote hole injection.
-
-
Layer Deposition (by Vacuum Thermal Evaporation):
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) or other suitable HIL material.
-
Hole Transport Layer (HTL): Deposit a 30 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) or a similar hole-transporting material.
-
Emissive Layer (EML): Co-deposit the synthesized carbazole-based host material with a phosphorescent dopant (e.g., 8-15 wt% Ir(ppy)₃ for green emission or FIrpic for blue emission) to a thickness of 20-30 nm.
-
Electron Transport Layer (ETL): Deposit a 30-40 nm thick layer of 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) or another suitable electron-transporting material.
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Characterization of the PhOLED
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measure using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.
Visualizations
References
Application Notes and Protocols for In Vitro Testing of 9-ethyl-9H-carbazole-3-carbaldehyde on Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma presents a significant therapeutic challenge, driving the exploration for novel anti-cancer agents.[1] Carbazole derivatives have surfaced as a promising class of compounds with varied biological activities, including potent anti-cancer properties.[1] This document provides detailed application notes and protocols for the in vitro evaluation of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a carbazole derivative that has demonstrated significant anti-tumor activity in melanoma cells.[2][3] Pre-clinical studies indicate that ECCA is a promising candidate for melanoma therapy due to its ability to selectively induce apoptosis in melanoma cells through the reactivation of the p53 pathway, irrespective of their BRAF mutation status.[1][2]
ECCA exhibits potent and selective cytotoxicity against melanoma cells while having a minimal impact on normal human primary melanocytes.[1][2][3][4] This selectivity is a critical attribute for a potential anti-cancer therapeutic.[1] The primary mechanism of action for ECCA's anti-tumor effect is the induction of apoptosis in melanoma cells by reactivating the p53 signaling pathway.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of ECCA in Human Melanoma Cell Lines
The anti-proliferative activity of ECCA was assessed across a panel of human melanoma cell lines with different BRAF and p53 mutation statuses and compared with its effect on normal human primary melanocytes.[1] The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | BRAF Status | p53 Status | ECCA IC₅₀ (µM) | Dacarbazine IC₅₀ (µM) | Vemurafenib IC₅₀ (nM) |
| UACC62 | V600E Mutant | Wild-Type | 1.8 ± 0.3 | ~1000-1395 | ~31 |
| Mel-Juso | Wild-Type | Wild-Type | 2.5 ± 0.4 | Not specified | Not applicable |
| A375 | V600E Mutant | Wild-Type | 1.5 ± 0.2 | ~477-538 (24h) | ~248.3 |
| WM115 | V600E Mutant | Mutant | 3.2 ± 0.5 | Not specified | Not specified |
| Normal Melanocytes | Wild-Type | Wild-Type | > 20 | Not specified | Not specified |
Data collated from pre-clinical studies.[1]
Mechanism of Action: p53 Reactivation
ECCA exerts its anti-tumor effects primarily through the induction of apoptosis in melanoma cells.[1][3] This is achieved by reactivating the p53 signaling pathway, a crucial tumor suppressor pathway that is often inactivated in cancer.[1][2] Studies have shown that ECCA enhances the phosphorylation of p53 at Ser15 in melanoma cells with wild-type p53.[2][3] The knockdown or deletion of p53 in these cells counteracts the apoptosis and senescence induced by ECCA.[2][3] Further investigations have revealed that ECCA enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), and the use of inhibitors for either p38-MAPK or JNK rescues the cell growth inhibition caused by ECCA, in a p53-dependent manner.[3][5]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the effects of ECCA on melanoma cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess cell viability by measuring the metabolic activity of cells. Actively respiring cells convert the water-soluble MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to an insoluble purple formazan.[6]
Materials:
-
Melanoma cell lines
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (ECCA)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of ECCA for 72 hours.[1][6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[7][8] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.[7][8]
Materials:
-
Melanoma cells treated with ECCA and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of ECCA for a specified time (e.g., 12 hours).[9]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[8]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[10][11]
Materials:
-
Melanoma cells treated with ECCA and vehicle control
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells in 6-well plates. After 16 hours, apply the indicated treatments in a serum-free medium.[12]
-
Cell Harvesting: Harvest the cells.
-
Fixation: Permeabilize the cells with 70% ice-cold ethanol.[12]
-
Staining: Stain the cells with a solution containing 50 µg/mL propidium iodide and 100 µg/mL RNAse A in PBS for 30 minutes.[12]
-
Analysis: Detect the distribution of cells in the different cell cycle phases using a flow cytometer.[12]
Conclusion
The available pre-clinical data strongly suggest that this compound (ECCA) is a promising candidate for melanoma therapy.[1] Its ability to selectively induce apoptosis in melanoma cells, regardless of their BRAF mutation status, through the reactivation of the p53 pathway, highlights a potentially valuable therapeutic strategy.[1][2] The protocols provided herein offer a framework for the continued in vitro investigation of ECCA and other novel carbazole derivatives in the context of melanoma drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. 2.11. Cell Cycle Analysis [bio-protocol.org]
Application Notes and Protocols for 9-ethyl-9H-carbazole-3-carbaldehyde in Cell Apoptosis and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) on cell proliferation and apoptosis, with detailed protocols for relevant assays. ECCA has demonstrated significant anti-tumor activity, particularly in melanoma cells, by selectively inducing apoptosis and inhibiting proliferation.[1][2][3][4] The primary mechanism of action involves the reactivation of the p53 tumor suppressor pathway.[1][2][3]
Data Presentation
The anti-proliferative and pro-apoptotic activities of this compound have been quantified in various melanoma cell lines. The following tables summarize the key data for easy comparison.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | p53 Status | ECCA IC₅₀ (µM) |
| UACC62 | V600E Mutant | Wild-Type | 1.8 ± 0.3 |
| Mel-Juso | Wild-Type | Wild-Type | 2.5 ± 0.4 |
| A375 | V600E Mutant | Wild-Type | 1.5 ± 0.2 |
| WM115 | V600E Mutant | Mutant | 3.2 ± 0.5 |
| Normal Melanocytes | Wild-Type | Wild-Type | > 20 |
Data compiled from publicly available research.[5]
Table 2: Induction of Apoptosis by this compound in UACC62 Melanoma Cells
| ECCA Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 3.8 ± 3.1 |
| 0.5 | 10.3 ± 1.7 |
| 1 | 25.0 ± 4.8 |
| 5 | 43.6 ± 2.8 |
Data represents the percentage of Annexin V-positive cells after 12 hours of treatment, as determined by flow cytometry.[6]
Signaling Pathway
This compound exerts its anti-tumor effects primarily through the activation of the p53 signaling pathway.[1][2][3] ECCA has been shown to enhance the phosphorylation of p38-MAPK and JNK, which in turn leads to the phosphorylation of p53 at Serine 15.[1][2] This activation of p53 triggers the expression of downstream targets that promote apoptosis and cell cycle arrest.[7]
Caption: ECCA-induced p53 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cell apoptosis and proliferation are provided below.
Cell Proliferation Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This assay assesses the ability of single cells to proliferate and form colonies.
Caption: Workflow for the colony formation assay.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate for 1-2 weeks, or until visible colonies are formed in the control wells.
-
Fixation: Gently wash the wells with PBS and fix the colonies with 100% methanol for 15 minutes.
-
Staining: Remove the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).
Cell Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.
Caption: Workflow for Caspase-3/7 activity assay.
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound.
-
Reagent Addition: Add an equal volume of a commercially available Caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
These protocols provide a solid foundation for investigating the effects of this compound on cancer cell lines. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol for the Purification of 9-ethyl-9H-carbazole-3-carbaldehyde by Recrystallization from Ethanol
Introduction
9-ethyl-9H-carbazole-3-carbaldehyde is a crucial intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. Its purity is paramount for the successful development of downstream applications. The Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole, a common synthetic route, can lead to impurities such as the starting material and di-formylated byproducts (e.g., 9-ethyl-9H-carbazole-3,6-dicarbaldehyde). This document provides a detailed protocol for the purification of crude this compound using recrystallization from ethanol, a widely effective and accessible method.[1] This procedure leverages the differential solubility of the target compound in ethanol at varying temperatures to effectively remove impurities.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO[2] |
| Molecular Weight | 223.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-87 °C |
| IUPAC Name | 9-ethylcarbazole-3-carbaldehyde |
Data Presentation
The following table summarizes the typical quantitative data associated with the recrystallization of this compound from ethanol. The purity analysis is illustrative and can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
| Parameter | Before Recrystallization | After Recrystallization |
| Mass | 5.00 g | 4.25 g |
| Appearance | Pale yellow powder | White to off-white crystalline solid |
| Purity (Illustrative) | ~90% | >99% |
| Melting Point | 82-86 °C | 85-87 °C |
| Recovery Yield | - | 85%[2] |
| Solubility in Ethanol (25°C) | - | ~2.1 g/100 mL (for the 2-isomer)[3] |
| Solubility in Boiling Ethanol | High | High |
Experimental Protocol
This protocol is adapted from established procedures for the purification of carbazole derivatives.[2][4]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bars
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
For every 1 gram of crude product, add approximately 15-20 mL of ethanol. This ratio may need to be optimized based on the impurity profile.
-
Attach a condenser to the flask and gently heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the hot solution.
-
Reheat the solution to boiling for 5-10 minutes with continuous stirring.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be air-dried on a watch glass.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical decision-making process for the purification protocol.
References
Application Note and Protocol: Monitoring the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ethyl-9H-carbazole-3-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active compounds and organic materials. Its synthesis is often achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3] Effective monitoring of this reaction is essential to ensure optimal yield and purity of the final product. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for qualitatively monitoring the progress of this synthesis by separating the starting material, product, and any potential byproducts based on their differential polarity.[4] This application note provides a detailed protocol for the synthesis of this compound and the use of TLC for in-process monitoring.
Principle of TLC in Reaction Monitoring
Thin-layer chromatography separates compounds based on their affinity for a stationary phase (typically silica gel) and a mobile phase (a solvent system). In the case of the synthesis of this compound, the starting material, 9-ethyl-9H-carbazole, is less polar than the product, which contains a polar aldehyde group. Consequently, the starting material will travel further up the TLC plate (higher Retention Factor, Rf), while the more polar product will have a stronger interaction with the stationary phase and thus a lower Rf value. By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of the starting material spot and the appearance and intensification of the product spot can be observed, indicating the progression of the reaction.
Data Presentation
The progress of the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole can be effectively monitored using TLC. The following table summarizes the expected Retention Factor (Rf) values for the starting material and the product in a commonly used solvent system.
| Compound | Structure | Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value |
| 9-ethyl-9H-carbazole (Starting Material) | ![]() | 4:1 | ~ 0.65 |
| This compound (Product) | ![]() | 4:1 | ~ 0.35 |
Reaction Progress Over Time:
The following table illustrates the typical progression of the reaction as observed by TLC at various time points.
| Time (hours) | TLC Observation | Interpretation |
| 0 | A single prominent spot corresponding to the starting material (Rf ≈ 0.65) is observed. | Reaction has not yet started. |
| 2 | The spot for the starting material has diminished in intensity, and a new, less mobile spot for the product (Rf ≈ 0.35) has appeared. | Reaction is proceeding. |
| 4 | The intensity of the product spot has increased significantly, while the starting material spot has become much fainter. | Reaction is nearing completion. |
| 6 | The starting material spot is no longer visible, and only the product spot is prominent. | Reaction is complete. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
9-ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[1]
-
Dissolve 9-ethyl-9H-carbazole in a minimal amount of anhydrous DMF.
-
Add the 9-ethyl-9H-carbazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC (as described in the protocol below) every 1-2 hours until the starting material is consumed (typically 6-10 hours).[4]
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.[2]
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Hexane and Ethyl Acetate (4:1 v/v)
-
Visualization agent: UV lamp (254 nm) or an iodine chamber
Procedure:
-
Prepare the Developing Chamber: Pour the hexane:ethyl acetate (4:1) solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber with a lid. Allow it to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of the starting material (9-ethyl-9H-carbazole) in a suitable solvent like dichloromethane.
-
In the 'RM' lane, take a small aliquot from the reaction mixture using a capillary tube and spot it.
-
In the 'Co' lane, first spot the starting material, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The carbazole derivatives will appear as dark spots. Alternatively, place the dried plate in a chamber containing iodine crystals. The spots will appear as brownish stains.
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Mandatory Visualization
Caption: Workflow for the synthesis and TLC monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely used and efficient method for the formylation of 9-ethyl-9H-carbazole.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich carbazole ring.[3][4] The reaction is highly regioselective, predominantly yielding the 3-carbaldehyde isomer due to the electronic and steric properties of the 9-ethyl-9H-carbazole substrate.[1]
Q2: What is the expected yield for the Vilsmeier-Haack synthesis of this compound?
A2: Under optimized conditions, the Vilsmeier-Haack reaction can achieve high yields of this compound, typically around 85%.[5][6] However, the yield can be influenced by various factors, including reagent purity, reaction temperature, and reaction time.
Q3: What are the common side reactions and byproducts in this synthesis?
A3: The most common side reaction is the di-formylation of the carbazole ring, leading to the formation of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.[1] This is more likely to occur if an excess of the Vilsmeier reagent is used or if the reaction is carried out at elevated temperatures for a prolonged period.[1] Unreacted starting material may also be present in the crude product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By taking aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (9-ethyl-9H-carbazole) and the formation of the desired product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for separation on a silica gel plate.[1]
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization from ethanol is a highly effective and commonly reported method for purifying this compound, typically yielding a white or colorless solid.[1][5] If the crude product contains significant amounts of impurities or byproducts, column chromatography on silica gel may be necessary prior to recrystallization.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃.[1][8] Old or improperly stored DMF can contain dimethylamine, which can react with and deactivate the Vilsmeier reagent.[9] |
| Incorrect Reagent Stoichiometry | The molar ratio of POCl₃ to 9-ethyl-9H-carbazole is crucial. A slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) is often recommended to ensure complete conversion of the starting material.[1] |
| Low Reaction Temperature | While the initial formation of the Vilsmeier reagent is performed at 0°C, the subsequent reaction with 9-ethyl-9H-carbazole may require warming to room temperature or gentle heating to proceed at a reasonable rate.[1] Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient Reaction Time | The reaction may not have reached completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible. A typical reaction time is around 10 hours at room temperature.[1][5] |
| Inefficient Quenching and Extraction | After the reaction is complete, it is crucial to properly hydrolyze the intermediate iminium salt. Pouring the reaction mixture into ice water and stirring is a common procedure.[5] Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like chloroform or dichloromethane.[1][5] |
Issue 2: Formation of Significant Byproducts (e.g., Di-formylated Product)
| Potential Cause | Troubleshooting Steps |
| Excess Vilsmeier Reagent | Using a large excess of the Vilsmeier reagent can promote di-formylation. Carefully control the stoichiometry and use only a slight excess of POCl₃ (1.05-1.2 equivalents).[1] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the side reaction. Maintain a controlled temperature throughout the reaction. If heating is necessary, do so cautiously and monitor for the formation of byproducts by TLC.[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the formation of the di-formylated product. Stop the reaction once TLC indicates the complete consumption of 9-ethyl-9H-carbazole.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Oily or Non-crystalline Product | The crude product may contain impurities that inhibit crystallization. Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system before recrystallization.[7] |
| Colored Impurities | If the product is colored after initial isolation, it may be contaminated with polymeric or other colored byproducts. During recrystallization, you can treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration to remove the charcoal before allowing the solution to cool.[1][7] |
| Low Recovery After Recrystallization | This can occur if too much solvent is used, leading to product loss in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.[7] |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is a standard procedure for the formylation of 9-ethyl-9H-carbazole.[1][5]
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1.0 equivalent) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath under an inert atmosphere.
-
Slowly add a solution of POCl₃ (1.05 equivalents) in anhydrous DMF to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 10 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice water and stir for an additional 30 minutes.
-
Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a white solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value/Condition | Reference |
| Starting Material | 9-Ethyl-9H-carbazole | [5] |
| Reagents | POCl₃, DMF | [5] |
| Stoichiometry (POCl₃) | ~1.04 - 1.2 equivalents | [1][5] |
| Solvent | DMF | [5] |
| Reaction Temperature | 0°C to Room Temperature | [1][5] |
| Reaction Time | ~10 hours | [5] |
| Reported Yield | 85% | [5] |
| Purification Method | Recrystallization from Ethanol | [1][5] |
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 9-ethyl-9H-carbazole.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Side products in the formylation of 9-ethylcarbazole and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 9-ethylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 9-ethylcarbazole?
A1: The two most prevalent methods for introducing a formyl group onto the 9-ethylcarbazole scaffold are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is generally more common and efficient for this substrate.
Q2: What is the expected major product in the formylation of 9-ethylcarbazole?
A2: The major product is typically 9-ethyl-9H-carbazole-3-carbaldehyde. The electron-donating nature of the nitrogen atom directs electrophilic substitution primarily to the 3 and 6 positions of the carbazole ring, which are the most electronically enriched and sterically accessible.[1]
Q3: What are the common side products observed during the Vilsmeier-Haack formylation of 9-ethylcarbazole?
A3: The most common side product is the di-formylated species, 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.[1] This is more likely to occur with an excess of the Vilsmeier reagent or at elevated reaction temperatures.[1] Unreacted starting material, 9-ethylcarbazole, may also be present as an impurity.
Q4: What are the potential side products in the Duff reaction with 9-ethylcarbazole?
A4: While the Duff reaction is well-documented for phenols and anilines, its application to 9-ethylcarbazole is less common in the literature.[2][3] Generally, the Duff reaction can lead to di-substitution if both ortho positions to an activating group are available.[2] By analogy, in addition to the desired mono-formylated product, the formation of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde could be a potential side product. Other complex byproducts, such as N-substituted benzylamines and benzoxazines, have been observed in the Duff reaction of sterically hindered phenols, although it is not confirmed if similar side reactions occur with 9-ethylcarbazole.
Q5: How can I monitor the progress of the formylation reaction?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired mono-formylated product, and the di-formylated side product.[1] The disappearance of the starting material spot and the appearance of the product spot(s) indicate the progression of the reaction.
Troubleshooting Guides
Vilsmeier-Haack Reaction
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous N,N-dimethylformamide (DMF). |
| Reaction temperature is too low. | While the Vilsmeier reagent is formed at 0°C, the subsequent reaction with 9-ethylcarbazole may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient amount of Vilsmeier reagent. | Use a slight excess of the Vilsmeier reagent (e.g., 1.05 to 1.2 equivalents of POCl₃ relative to 9-ethylcarbazole). |
Issue 2: Formation of Di-formylated Byproduct
| Potential Cause | Suggested Solution |
| Excess of Vilsmeier reagent (POCl₃ and DMF). | Use a stoichiometric amount or only a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) relative to 9-ethylcarbazole.[1] |
| High reaction temperature or prolonged reaction time. | Maintain a controlled temperature and monitor the reaction closely with TLC to stop it once the starting material is consumed and before significant di-formylation occurs. |
Purification
Issue 3: Difficulty in Removing the Di-formylated Side Product
| Potential Cause | Suggested Solution |
| Similar polarity of mono- and di-formylated products. | Utilize column chromatography on silica gel with a carefully optimized eluent system. A gradient of hexane and ethyl acetate is often effective. Start with a low polarity eluent and gradually increase the polarity to achieve separation. |
| Co-crystallization of the products. | If recrystallization from ethanol yields an impure product, column chromatography is recommended as a more effective purification method.[1] |
Issue 4: Poor Separation during Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | Optimize the eluent system using TLC beforehand to achieve a good separation of the spots corresponding to the desired product and the impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column to avoid band broadening and improve separation. |
| Column packing issues (cracks or channels). | Ensure the silica gel is packed uniformly and is not allowed to run dry. |
Experimental Protocols
Vilsmeier-Haack Formylation of 9-Ethylcarbazole
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Ice
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of POCl₃ (1.05-1.2 equivalents) in anhydrous DMF to the cooled mixture with stirring.
-
Continue stirring the reaction mixture at room temperature for 10 hours or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the aqueous mixture with chloroform.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of this compound
Method 1: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals. Recrystallization from ethanol is a highly effective method for purifying this compound, yielding a white solid product.[1]
Method 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a suitable eluent system, such as a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions containing the desired product and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the formation and removal of di-formylated side products.
References
Optimizing Vilsmeier-Haack reaction conditions for regioselectivity to the 3-position
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for regioselective formylation at the 3-position of various substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is the Vilsmeier reagent?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] The reaction utilizes a "Vilsmeier reagent," which is a chloroiminium salt that acts as the electrophile.[1][3] This reagent is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][4]
Q2: How does the Vilsmeier-Haack reaction achieve regioselectivity, particularly for the 3-position?
Regioselectivity in the Vilsmeier-Haack reaction is primarily governed by the electronic properties and steric hindrance of the substrate.[5] The reaction is an electrophilic aromatic substitution, meaning the formyl group will preferentially add to the position with the highest electron density.[3][6] For many heterocyclic compounds, such as indoles, the 3-position is the most electron-rich and thus the most active site for electrophilic substitution.[6][7]
Q3: What are the key factors that influence the regioselectivity of the Vilsmeier-Haack reaction?
Several factors can influence the outcome of the reaction:
-
Substrate's Electronic and Steric Properties: The inherent electron distribution in the aromatic or heterocyclic ring is the primary determinant of regioselectivity.[2][5] Steric hindrance can also direct the substitution to less crowded positions.[5]
-
Reaction Temperature: Temperature can affect the distribution of products. While the Vilsmeier reagent is typically formed at low temperatures (0-10°C) for stability, the subsequent reaction with the substrate can be performed at a range of temperatures.[8] In some cases, different isomers may be favored at different temperatures.[8]
-
Solvent: Common solvents include DCM, DMF, and POCl₃ itself.[5] The choice of solvent can influence the reaction's efficiency and outcome.
-
Stoichiometry of Reagents: The ratio of the Vilsmeier reagent to the substrate can impact the formation of side products. An excess of the reagent may lead to undesired reactions.[1]
Q4: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The work-up, which often involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Vilsmeier Reagent: The reagent is moisture-sensitive and thermally unstable.[1][8] 2. Low Substrate Reactivity: The substrate may not be sufficiently electron-rich. 3. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions.[1] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0–5 °C) and use it immediately.[1] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or a higher reaction temperature.[1] 3. Monitor the reaction's progress using thin-layer chromatography (TLC). If the reaction is slow, consider gradually increasing the temperature (e.g., to 70–80 °C).[1] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Incorrect Stoichiometry: An excess of the Vilsmeier reagent may lead to side products.[1] 2. Suboptimal Temperature: Temperature can influence the product distribution.[8] 3. Reaction Time: Prolonged reaction times might lead to the formation of undesired isomers. | 1. Optimize the stoichiometry of the Vilsmeier reagent. 2. Experiment with different reaction temperatures to determine the optimal conditions for the desired isomer. 3. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-reaction. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can cause polymerization and decomposition.[1] 2. Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: This can make phase separation difficult during extraction. | 1. Saturate the aqueous layer with brine to decrease the polarity and potentially "salt out" the product. 2. Add more organic solvent or brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the general effects of various parameters on the regioselectivity of the Vilsmeier-Haack reaction, with a focus on achieving 3-position formylation in common heterocyclic systems like indoles and pyrroles.
| Parameter | Condition | Effect on 3-Position Regioselectivity | Reference(s) |
| Substrate | Indole | High selectivity for the 3-position due to high electron density. | [6], |
| Pyrrole | Reactivity order is generally pyrrole > furan > thiophene. Formylation typically occurs at the 2- or 5-position unless these are blocked. | [2],[9] | |
| Temperature | Low (0-25 °C) | Generally favors the kinetically controlled product, which is often the desired 3-formyl indole. | [1],[8] |
| High (80-100 °C) | May lead to the formation of thermodynamic products or side reactions, potentially decreasing regioselectivity. | [8] | |
| Vilsmeier Reagent | POCl₃/DMF | Standard reagent, generally provides good selectivity for electron-rich positions. | [4] |
| Crystalline Vilsmeier Reagent | Can offer improved handling and reactivity, leading to high yields and regioselectivity in some cases. | [9] | |
| Solvent | DMF | Often used as both solvent and reagent, generally effective. | [5] |
| Dichloromethane (DCM) | A common co-solvent that can be used to control reaction concentration. | [5] |
Experimental Protocols
General Protocol for 3-Formylation of Indole
This protocol is a generalized procedure and may require optimization for specific indole derivatives.
Materials:
-
Indole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous DMF (approximately 10 times the volume of POCl₃).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.2 - 1.5 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve the indole (1.0 equiv) in anhydrous DCM or DMF in a separate flask.
-
Slowly add the solution of indole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-formylindole.
-
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
Optimization Workflow for 3-Position Regioselectivity
Caption: Decision workflow for optimizing 3-position regioselectivity.
Troubleshooting Flowchart
Caption: Flowchart for troubleshooting common Vilsmeier-Haack issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 9-ethyl-9H-carbazole-3-carbaldehyde in organic solvents
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility issues with 9-ethyl-9H-carbazole-3-carbaldehyde in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on available data and analogous compounds, this compound is a sparingly soluble to soluble compound in many common organic solvents. Its carbazole core is largely nonpolar, but the ethyl and carbaldehyde groups introduce some polarity. A stock solution of 50 mM has been successfully prepared in dimethyl sulfoxide (DMSO).[1] The compound can also be dissolved in a mixture of chloroform and hexane for crystallization and has been recrystallized from ethanol, indicating good solubility in hot ethanol.[2]
Q2: In which organic solvents is this compound expected to be most soluble?
While specific quantitative data is limited, high solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents such as chloroform and dichloromethane.[1][2] Good solubility is also expected in aromatic hydrocarbons like toluene and benzene. The solubility in alcohols like ethanol and methanol is likely moderate and increases with temperature.[2] It is expected to have low solubility in non-polar solvents like hexane.
Q3: I am having difficulty dissolving this compound at room temperature. What can I do?
If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solvent while stirring can significantly improve the solubility of the compound. Many carbazole derivatives show increased solubility at elevated temperatures.[3]
-
Use sonication: Applying ultrasonic waves can help to break down aggregates and enhance the dissolution process.
-
Try a different solvent: If the compound remains insoluble, switching to a more appropriate solvent from the list of expected good solvents (see Q2) is recommended.
-
Consider a co-solvent system: Using a mixture of solvents can be effective. For example, a small amount of a high-solubility solvent like DMSO or DMF can be added to a bulk solvent to improve overall solubility.[4]
Q4: Are there any known incompatibilities with certain solvents?
No specific incompatibilities are widely reported. However, as with any aldehyde, prolonged exposure to protic solvents, especially under heating or in the presence of acidic or basic catalysts, could potentially lead to side reactions. It is always good practice to prepare solutions fresh for use.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| The compound precipitates out of solution upon cooling. | - The solution was saturated at a higher temperature, and the compound is less soluble at room temperature.- The chosen solvent is not ideal for maintaining solubility at lower temperatures. | - If the experiment allows, maintain a slightly elevated temperature.- If precipitation is for recrystallization, this is the desired outcome.[2]- Consider using a solvent in which the compound has higher solubility at room temperature, such as DMSO or DMF.[1] |
| The solution appears cloudy or hazy even after prolonged stirring. | - The compound may not be fully dissolved.- There may be insoluble impurities present in the compound. | - Try the methods for enhancing solubility mentioned in FAQ Q3 (heating, sonication).- Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles or impurities. |
| The compound appears to degrade or change color upon dissolution. | - The solvent may be impure (e.g., containing peroxides in ethers).- The compound may be sensitive to light or air, especially at elevated temperatures.- The solvent may be reacting with the aldehyde group. | - Use fresh, high-purity solvents.- Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light.- Avoid prolonged heating and consider preparing solutions fresh before use. |
Expected Solubility Data
The following table provides an estimated solubility of this compound in various organic solvents at ambient temperature (25 °C). This data is based on information for the closely related isomer, 9-ethyl-9H-carbazole-2-carbaldehyde, and should be used as a guideline.[5]
| Solvent Class | Solvent | Estimated Solubility ( g/100 mL) |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |
| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |
| Halogenated Solvents | Chloroform | ~ 28.1 |
| Dichloromethane | ~ 25.8 | |
| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |
| Diethyl Ether | ~ 5.2 | |
| Aromatic Hydrocarbons | Toluene | ~ 15.2 |
| Benzene | ~ 14.5 | |
| Ketones | Acetone | ~ 10.5 |
| Methyl Ethyl Ketone | ~ 9.8 | |
| Esters | Ethyl Acetate | ~ 8.7 |
| Alcohols | Ethanol | ~ 2.1 |
| Methanol | ~ 1.5 | |
| Isopropanol | ~ 1.8 | |
| Non-polar Solvents | Hexane | < 0.1 |
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility
This protocol outlines a general procedure for quantitatively determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Analytical balance
-
Volumetric flasks
-
Micropipettes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached.[5]
-
-
Sample Collection and Dilution:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette fitted with a syringe filter.
-
Transfer the aliquot to a volumetric flask of an appropriate volume (e.g., 100 mL).
-
Dilute the sample to the mark with the same solvent.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.
-
Protocol 2: Recrystallization to Enhance Purity
This protocol is for the purification of this compound, which also provides qualitative information about its solubility.
Materials:
-
Crude this compound
-
Ethanol (or other suitable recrystallization solvent)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture with stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.[3]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Visualizations
Caption: Workflow for determining the solubility of an organic compound.
Caption: Troubleshooting flowchart for solubility issues.
References
Technical Support Center: Column Chromatography Purification of 9-Ethyl-9H-carbazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 9-ethyl-9H-carbazole-3-carbaldehyde using column chromatography. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of this compound and related carbazole derivatives. Its polarity is well-suited for separating the target compound from less polar and more polar impurities.
Q2: What is a good starting solvent system (mobile phase) for the purification?
A2: A mixture of hexane and ethyl acetate is a highly effective and commonly recommended mobile phase for the column chromatography of carbazole derivatives.[1] A good starting point is a low polarity mixture, such as 95:5 or 90:10 (hexane:ethyl acetate, v/v). The polarity can then be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.
Q3: How can I determine the optimal solvent system before running a large-scale column?
A3: Thin-layer chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. The goal is to find a solvent mixture that gives the desired product, this compound, an Rf value of approximately 0.2-0.3.[1] This generally provides the best separation from impurities.
Q4: My crude product is not dissolving well in the initial mobile phase for loading onto the column. What should I do?
A4: If your compound has poor solubility in the chosen non-polar solvent system, you can dissolve it in a minimal amount of a slightly more polar solvent, such as dichloromethane.[2] Alternatively, you can use the "dry loading" method. This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then carefully adding this powder to the top of your packed column.[2]
Troubleshooting Guide
Problem 1: Poor separation of this compound from impurities.
-
Potential Cause: Inappropriate mobile phase polarity.
-
Suggested Solution: Your solvent system may be too polar or not polar enough. Use TLC to test a range of solvent polarities. For instance, if your compound and impurities are moving too slowly (low Rf), increase the polarity by adding more ethyl acetate. If they are moving too quickly (high Rf), decrease the polarity by adding more hexane. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also be very effective.[1]
-
Potential Cause: Column overloading.
-
Suggested Solution: The amount of crude material loaded onto the column may be too high for the column dimensions. As a general rule, the amount of silica gel should be 30-100 times the weight of the crude sample. If you are observing broad, overlapping bands, reduce the amount of sample loaded onto the column.
Problem 2: The product is eluting too quickly (with the solvent front).
-
Potential Cause: The mobile phase is too polar.
-
Suggested Solution: This indicates that the solvent system is not providing enough interaction between your compound and the silica gel. You need to decrease the polarity of the mobile phase by increasing the percentage of the non-polar component (e.g., hexane).[1]
Problem 3: The product is not eluting from the column or is eluting very slowly.
-
Potential Cause: The mobile phase is not polar enough.
-
Suggested Solution: If your compound is stuck at the top of the column, you need to increase the polarity of the mobile phase. Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture.
Problem 4: Tailing or streaking of the product band on the column.
-
Potential Cause: Strong interaction between the aldehyde and acidic silica gel. Aldehydes can sometimes interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Suggested Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase.[3] This will neutralize the acidic sites and improve the peak shape. Always test the stability of your compound to TEA on a small scale first.
-
Potential Cause: The compound is degrading on the silica gel.
-
Suggested Solution: Some compounds are sensitive to the acidic nature of silica gel.[4] Besides deactivating the silica with triethylamine, you could consider using a different stationary phase, such as neutral alumina.
Quantitative Data Summary
The following table provides representative data for the purification of this compound by column chromatography. Note that optimal conditions and results will vary depending on the specific impurities present in the crude material.
| Mobile Phase (Hexane:Ethyl Acetate, v/v) | This compound (Rf) | Potential Impurity (e.g., 9-ethyl-9H-carbazole) (Rf) | Typical Post-Column Yield |
| 90:10 | 0.25 - 0.35 | > 0.6 | 80 - 90% |
| 80:20 | 0.40 - 0.50 | > 0.7 | 75 - 85% |
| 70:30 | 0.55 - 0.65 | > 0.8 | 70 - 80% |
Detailed Experimental Protocol
This protocol provides a general methodology for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a silica gel to crude material ratio of 50:1 by weight is a good starting point).
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand (approximately 0.5 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[2] Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using isocratic elution, continue with the same solvent mixture throughout the process.
-
For gradient elution, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (ethyl acetate) to elute compounds with increasing polarity.
4. Fraction Analysis:
-
Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.
-
Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting guide for common column chromatography issues.
References
Preventing degradation of 9-ethyl-9H-carbazole-3-carbaldehyde during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-ethyl-9H-carbazole-3-carbaldehyde during its synthesis and storage.
Troubleshooting Guide: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method for the formylation of 9-ethyl-9H-carbazole. However, various issues can arise during the synthesis, potentially leading to low yields and impurities. This guide addresses specific problems in a question-and-answer format.
Question: My Vilsmeier-Haack reaction resulted in a low or no yield of this compound. What are the possible causes and solutions?
Answer: Low or no product yield is a frequent issue and can be attributed to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any moisture in the reagents (DMF, POCl₃) or glassware can decompose the reagent.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. It is advisable to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
-
-
Insufficiently Reactive Substrate: While 9-ethyl-9H-carbazole is an electron-rich aromatic compound, its reactivity can be influenced by the reaction conditions.
-
Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] However, be cautious as higher temperatures can also lead to side product formation.
-
-
Incomplete Reaction: The reaction time or temperature may not have been sufficient for the reaction to go to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or gradually increasing the temperature.[1]
-
-
Product Decomposition During Work-up: The product might be sensitive to the work-up conditions.
-
Solution: Perform the work-up, especially the quenching step with ice or water, at a low temperature to minimize potential degradation.
-
Question: The reaction mixture turned into a dark, tarry residue. What went wrong?
Answer: The formation of a dark, tarry residue often indicates polymerization or decomposition of the starting material or product.
-
Reaction Overheating: The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature increases can lead to unwanted side reactions and polymerization.[1]
-
Solution: Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and its addition to the carbazole solution. Using an ice bath is recommended.[1]
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.
-
Solution: Use high-purity, purified starting materials and anhydrous solvents to minimize the risk of side reactions.[1]
-
Question: My TLC analysis shows multiple products. How can I improve the selectivity of the reaction?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products.
-
Reaction Conditions: The reaction temperature and time can influence the product distribution.
-
Solution: Ensure the reaction temperature is not too high and the reaction time is not excessively long, as this can lead to the formation of byproducts.[1]
-
-
Stoichiometry: The ratio of reactants can affect the outcome.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the Vilsmeier-Haack reaction, which involves the formylation of 9-ethyl-9H-carbazole using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: How can I purify the crude this compound after synthesis?
A2: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the crude product. Column chromatography on silica gel can also be employed for higher purity.
Q3: What analytical techniques are suitable for assessing the purity of the final product?
A3: A combination of spectroscopic and chromatographic methods is recommended for a thorough purity assessment. These include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from closely related impurities and for quantitative purity analysis.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Powerful for structural confirmation and identifying impurities.[3][4]
-
Mass Spectrometry (MS): Useful for confirming the molecular weight and detecting trace impurities.[3][4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify the characteristic functional groups present in the molecule.[3][4]
Degradation and Storage
Q4: What are the likely degradation pathways for this compound?
A4: Degradation can occur through two main pathways, affecting either the aldehyde group or the carbazole core:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), light, and moisture, which can convert it to the corresponding carboxylic acid (9-ethyl-9H-carbazole-3-carboxylic acid). This is a common degradation pathway for aromatic aldehydes.[5]
-
Degradation of the Carbazole Ring: The carbazole ring system can undergo oxidative degradation, such as hydroxylation, although carbazole derivatives are generally known for their high thermal stability.[6][7][8]
Q5: What are the visible signs of degradation?
A5: Signs of degradation may include:
-
A change in color of the solid material.
-
A decrease in the melting point or a broadening of the melting point range.
-
The appearance of new peaks in HPLC or TLC analysis.
-
Changes in the NMR or IR spectra, such as the appearance of a broad hydroxyl peak in the IR spectrum, indicating the formation of the carboxylic acid.
Q6: What are the recommended storage conditions to minimize degradation?
A6: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, with a recommended temperature of 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by storing in an amber or opaque container.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis and moisture-catalyzed degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the aldehyde group. |
| Light | Protection from light (Amber vial) | To prevent light-induced degradation. |
| Container | Tightly sealed, dry container | To protect from moisture and air. |
Table 2: Experimental Stability Assessment Protocol (Template)
This table provides a template for researchers to design and record their own stability studies.
| Condition | Time Point | Analytical Method | Purity (%) | Observations (e.g., color change) |
| 2-8°C, Dark, Inert Atm. | 0 months | HPLC, NMR | ||
| 3 months | HPLC, NMR | |||
| 6 months | HPLC, NMR | |||
| 12 months | HPLC, NMR | |||
| Room Temp, Air, Light | 0 months | HPLC, NMR | ||
| 1 month | HPLC, NMR | |||
| 3 months | HPLC, NMR |
Experimental Protocols
Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of POCl₃ in anhydrous DMF to the cooled mixture while stirring. Maintain the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 2 hours), and then allow it to warm to room temperature and stir for several more hours (e.g., 8-10 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Stir the mixture for about 30 minutes.
-
Extract the aqueous solution with chloroform multiple times.
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Visualizations
Diagram 1: Vilsmeier-Haack Synthesis Workflow and Troubleshooting
Caption: Workflow for the Vilsmeier-Haack synthesis with key troubleshooting checkpoints.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cell Permeability of Carbazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of low cell permeability of carbazole compounds in biological assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: My carbazole compound is highly potent in an enzymatic assay but shows significantly lower activity in a cell-based assay. What is the likely cause?
A1: A significant drop in potency between enzymatic and cell-based assays is a strong indicator of poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other possibilities include compound instability in the cell culture medium or rapid efflux out of the cell by transporter proteins.[1] It is recommended to directly assess the compound's permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
Q2: What are the key physicochemical properties of carbazole compounds that influence their cell permeability?
A2: The cell permeability of carbazole compounds is influenced by a combination of factors:
-
Lipophilicity (LogP): While a certain degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane, hindering its release into the cytoplasm.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.[2]
-
Polar Surface Area (PSA): A high PSA, often due to the presence of polar functional groups, can impede the passage of the compound through the hydrophobic core of the cell membrane.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can increase the energy barrier for the compound to cross the cell membrane.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.[3] Carbazole itself has a low aqueous solubility of 1.2 mg/L.[3]
Q3: How can I determine if my carbazole compound is a substrate for efflux pumps?
A3: A common method to investigate if a compound is subject to active efflux is to compare its permeability in a PAMPA assay versus a Caco-2 cell assay. The PAMPA model only measures passive diffusion, while Caco-2 cells express efflux transporters.[4] If the compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay, it is likely a substrate for efflux pumps.[4] Additionally, a bidirectional Caco-2 assay can be performed to calculate the efflux ratio. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell.[5] A Rhodamine 123 efflux assay can also be used to assess the activity of efflux pumps like P-glycoprotein (P-gp).
Q4: What are the common strategies to improve the cell permeability of carbazole compounds?
A4: Several strategies can be employed to enhance the cell permeability of carbazole derivatives:
-
Chemical Modification:
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes is a common strategy to increase permeability.[6][7]
-
Structure-Activity Relationship (SAR) Guided Optimization: Modifying the carbazole scaffold to reduce the number of hydrogen bond donors, decrease polarity, and optimize lipophilicity can improve passive diffusion.[8]
-
-
Formulation Strategies:
-
Nanoparticle Formulation: Encapsulating the carbazole compound in nanoparticles can improve its solubility and facilitate cellular uptake through endocytosis.[9][10]
-
Lipid-Based Formulations: Formulations containing lipids and surfactants can enhance the absorption of poorly permeable compounds.
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the cell membrane.
-
Section 2: Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and addressing low cell permeability of your carbazole compound.
Caption: Troubleshooting workflow for low cell permeability of carbazole compounds.
Section 3: Data Presentation
Table 1: Physicochemical Properties of Carbazole
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N | [3] |
| Molecular Weight | 167.21 g/mol | [3] |
| Melting Point | 246 °C | [3] |
| Boiling Point | 355 °C | [3] |
| Water Solubility | 1.2 mg/L | [3] |
| Log Kₒw (LogP) | 3.72 | [3] |
Table 2: Caco-2 Permeability Data for Selected Compounds
| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BA/Papp AB) | Permeability Classification | Reference |
| Propranolol (High Permeability Control) | 5 | ~20-30 | ~1 | High | [5] |
| Nadolol (Low Permeability Control) | 5 | <1 | ~1 | Low | [5] |
| Quinidine (Efflux Substrate Control) | 5 | ~1-5 | >2 | Moderate (with efflux) | [5] |
| 6-methylcoumarin | 10 | >10 | <2 | High | [11] |
| PD76 (Thiazolyl hydrazine derivative) | N/A | 5.25 (A-B), 23.28 (B-A) | 4.43 | Moderate (with efflux) | [12] |
Note: The table above provides a general reference. The permeability of specific carbazole derivatives will vary depending on their structure.
Section 4: Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[4]
Materials:
-
96-well microtiter filter plates (Donor plate)
-
96-well acceptor plates
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the lipid solution to each well of the donor plate, ensuring the filter is completely coated. Allow the solvent to evaporate.
-
Prepare Solutions:
-
Acceptor Solution: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Solution: Prepare the test compound solution at the desired concentration (e.g., 10 µM) in PBS (pH 7.4) with a small percentage of DMSO (e.g., 0.5-1%) to aid solubility.
-
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
-
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)
-
[C]d = concentration in the donor well
-
-
Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells, which can indicate both passive and active transport mechanisms.[13]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Test compound stock solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in appropriate flasks.
-
Seed the cells onto Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using a similar equation as in the PAMPA assay, substituting the appropriate volumes and area of the Transwell® insert.
-
Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B)
-
Rhodamine 123 Efflux Assay
Objective: To assess the activity of efflux pumps, particularly P-glycoprotein (P-gp), by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.
Materials:
-
Cells of interest (e.g., parental and a potentially resistant cell line)
-
Rhodamine 123
-
Efflux pump inhibitor (e.g., Verapamil) as a positive control
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Efflux:
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a fresh, pre-warmed medium and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.
-
For inhibitor-treated samples, include the efflux pump inhibitor during this step.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the process.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525-530 nm).
-
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. A lower MFI in the test cells compared to the control cells (or an increase in MFI in the presence of an inhibitor) indicates higher efflux pump activity.
Section 5: Signaling Pathway Diagrams
Many carbazole derivatives are investigated for their potential as inhibitors of key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for interpreting experimental results.
Caption: The JAK/STAT signaling pathway and a potential point of inhibition by carbazole compounds.
Caption: The PI3K/Akt signaling pathway with potential inhibition points for carbazole compounds.
Caption: The MAPK/ERK signaling pathway, a potential target for carbazole-based inhibitors.
References
- 1. In vitro and ex vivo investigation of the impact of luminal lipid phases on passive permeability of lipophilic small molecules using PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery" by Prabhat Kattel, Shoukath Sulthana et al. [scholarworks.uttyler.edu]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of OLED devices incorporating 9-ethyl-9H-carbazole-3-carbaldehyde derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with OLED devices incorporating 9-ethyl-9H-carbazole-3-carbaldehyde and its derivatives. The information is designed to address specific experimental issues related to device stability, performance, and fabrication.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the research and development of carbazole-based OLEDs.
Issue 1: Rapid Device Degradation and Short Operational Lifetime
Question: My OLED device, which uses a 9-ethyl-9H-carbazole derivative as a host, degrades much faster than expected. What are the primary causes and how can I mitigate them?
Answer: Rapid degradation in carbazole-based OLEDs is a multifaceted issue often stemming from a combination of chemical, electrical, and morphological factors.
-
Chemical Degradation: The carbazole moiety contains a carbon-nitrogen (C-N) bond that can be susceptible to homolytic cleavage, especially under the high-energy conditions of blue emission or prolonged electrical stress.[1][2][3] This cleavage creates non-emissive degradation products and free radicals that can act as luminescence quenchers, reducing device efficiency and lifetime.[4]
-
Exciton-Induced Degradation: High concentrations of excitons (electron-hole pairs), particularly triplet excitons in phosphorescent OLEDs, can induce degradation of the host material.[1][5] This is especially problematic if energy transfer from the host to the guest (dopant) is inefficient, causing the host to remain in an excited state for too long.[4] Interactions between excitons and polarons in the host material can lead to molecular aggregation, which creates new emission bands and degradation pathways.[6]
-
Charge Imbalance: An imbalance between the number of holes and electrons injected into the emissive layer (EML) leads to charge accumulation at interfaces and leakage currents.[5] This excess charge can accelerate the degradation of the organic materials.[5]
-
Morphological Instability: Thin films of organic materials can undergo morphological changes like crystallization or aggregation during operation, especially due to Joule heating.[6] These changes can create defects that act as charge traps or non-radiative recombination centers, diminishing performance over time.[3]
Troubleshooting Steps:
-
Enhance Molecular Stability: If synthesizing your own derivatives, consider modifications to the carbazole structure that sterically hinder degradation pathways or increase bond dissociation energies.[4]
-
Optimize Host-Guest System: Ensure the triplet energy of the carbazole host is significantly higher than that of the phosphorescent dopant to facilitate efficient energy transfer and prevent back-transfer.[4]
-
Improve Charge Balance:
-
Adjust the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to balance charge carrier mobility.[4]
-
Incorporate hole-blocking layers (HBLs) or electron-blocking layers (EBLs) to confine charge carriers within the emissive layer, maximizing recombination efficiency there.[4][5]
-
-
Ensure Material Purity: Impurities can act as charge traps or quenching centers. Verify the purity of your synthesized this compound derivatives using techniques like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[4]
Caption: Troubleshooting workflow for low OLED stability.
Issue 2: Color Instability and Spectral Shifts During Operation
Question: The emission color of my OLED is shifting towards longer wavelengths (a red-shift) as I operate it. What is causing this?
Answer: Color instability is typically caused by the emergence of new emissive species within the device during operation.
-
Molecular Aggregation: Under electrical stress, carbazole-based host molecules can form aggregates. These aggregates often have different energy levels than the individual molecules and can produce new, longer-wavelength emission bands that alter the device's overall color.[1][6]
-
Exciplex Formation: An exciplex (an excited-state complex between two different molecules) can form at the interface between the emissive layer and an adjacent transport layer (e.g., HTL/EML or EML/ETL).[4] Exciplex emission is typically broad and red-shifted compared to the primary emitter, leading to color impurity and instability, especially as the recombination zone shifts with voltage.[4]
-
Degradation Products: The chemical byproducts resulting from the degradation of the host material can themselves be emissive, often at different wavelengths, contributing to a change in the electroluminescence spectrum over time.[2]
Troubleshooting Steps:
-
Introduce an Interlayer: To prevent exciplex formation, a thin interlayer can be inserted between the two layers responsible for the complex (e.g., between the EML and ETL).[4]
-
Improve Energy Level Alignment: Select HTL, host, and ETL materials with well-aligned energy levels to ensure recombination occurs deep within the emissive layer, away from interfaces.[4]
-
Optimize Material Morphology: Use thermal annealing post-deposition (if compatible with your materials) to stabilize the film morphology and reduce the likelihood of aggregation during operation.
Issue 3: Low External Quantum Efficiency (EQE)
Question: My device has poor efficiency. How can I improve the EQE?
Answer: Low EQE is often a result of inefficient charge recombination or light outcoupling. For carbazole-based phosphorescent OLEDs, key factors include:
-
Triplet Exciton Quenching: In PhOLEDs, triplet excitons are responsible for light emission. If the triplet energy of the carbazole host is lower than that of the phosphorescent dopant, energy can transfer back from the dopant to the host, where it is lost non-radiatively.[4] Additionally, at high brightness levels, triplet-triplet annihilation (TTA), where two triplets interact to produce one singlet and one ground state, can become a major efficiency loss pathway.[4]
-
Poor Charge Balance: As mentioned in Issue 1, an imbalance of charge carriers leads to low recombination efficiency within the EML.[4]
-
Sub-optimal Doping Concentration: An incorrect concentration of the phosphorescent guest can lead to either incomplete energy transfer (too low) or concentration quenching and TTA (too high).[4]
Troubleshooting Steps:
-
Verify Triplet Energies: Measure the triplet energy of your host material using low-temperature phosphorescence spectroscopy to ensure it is higher than that of the dopant.[4]
-
Optimize Dopant Concentration: Fabricate a series of devices with varying doping concentrations (e.g., from 2% to 15%) to find the optimal level that maximizes efficiency.[4]
-
Balance Charge Transport: Systematically adjust the thicknesses of the charge transport layers and consider using materials with higher or lower mobility to achieve a balanced flux of electrons and holes into the EML.[4]
Quantitative Performance Data
The stability and efficiency of an OLED are highly dependent on the specific materials and device architecture used. The table below summarizes performance data for various devices using carbazole-based host materials to provide a comparative baseline.
| Host Material | Emitter/Dopant | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Luminance (cd/m²) | Lifetime (LT₅₀ in hours @ initial luminance) | Citation |
| m1BTCBP | Ir(ppy)₃ | - | - | ~12,000 | >300h @ 12,000 cd/m² (est. 23,000h @ 1000 cd/m²) | [7] |
| mCBP | Ir(ppy)₃ | - | - | - | est. 8,500h @ 1000 cd/m² | [7] |
| CZ-1 Derivative | - | 8.6 | 19.3 | 4130 | - | [8] |
| CZ-2 Derivative | - | 9.5 | 20.2 | 4104 | - | [8] |
| Cz4FS in mCP | - | 5.3 | 12.0 | 24,700 | - | [9] |
| Indenocarbazole-Triazine Copolymer (9:1) | Ir(mppy)₃ | 11.90 | 40.08 | - | - | [10] |
Detailed Experimental Protocols
1. Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established methods for formylating N-alkylcarbazoles.[11]
-
Reagents & Materials:
-
9-ethyl-9H-carbazole
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (10 molar equivalents) to 0°C using an ice bath.
-
Slowly add POCl₃ (1.1 molar equivalents) dropwise to the cooled DMF while stirring vigorously. Maintain the temperature at 0°C.
-
Allow the mixture to stir for 30-60 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 9-ethyl-9H-carbazole (1 molar equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the carbazole solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C. Stir for 12-24 hours, monitoring the reaction progress with thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.[11]
-
Caption: Synthesis workflow for this compound.
2. General Protocol for OLED Fabrication by Thermal Evaporation
This protocol describes a standard fabrication process for a multi-layer OLED device.
-
Equipment:
-
ITO-coated glass substrates
-
Ultrasonic bath
-
Spin coater
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Glovebox with an inert atmosphere (N₂)
-
-
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate patterned ITO glass substrates in a cleaning agent (e.g., Decon 90 or Hellmanex), deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.[4]
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10-15 minutes immediately before loading into the deposition system to improve the ITO work function and remove organic residues.[4]
-
-
Hole Injection/Transport Layer (HIL/HTL) Deposition:
-
For a solution-processed HTL like PEDOT:PSS, spin-coat the filtered solution onto the ITO substrate inside a glovebox. A typical speed is 4000-6000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.[12]
-
Anneal the substrate on a hotplate (e.g., at 120°C for 10 minutes) to remove residual solvent.[12]
-
For thermally evaporated layers (e.g., TCTA, α-NPD), deposit the material in the vacuum chamber at a rate of 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Co-evaporate the carbazole-derivative host material and the phosphorescent dopant from separate sources. The deposition rate of the host should be controlled (e.g., 2 Å/s), while the dopant rate is adjusted to achieve the desired concentration (e.g., a rate 1/10th that of the host for a ~10% doping level).
-
-
Blocking & Electron Transport Layer (HBL/ETL) Deposition:
-
Without breaking vacuum, sequentially evaporate the HBL (if used) and the ETL (e.g., TPBi, Alq₃) onto the EML. Typical deposition rates are 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a thin electron injection layer (EIL) like lithium fluoride (LiF) at a slow rate (0.1-0.2 Å/s) to a thickness of ~1 nm.[13]
-
Deposit the metal cathode, typically aluminum (Al), at a higher rate (5-10 Å/s) to a thickness of 100-150 nm. The cathode is deposited through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Immediately transfer the completed device from the vacuum chamber into an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a cover glass slide to protect the organic layers and reactive cathode from oxygen and moisture.[14]
-
-
Caption: General workflow for OLED device fabrication.
3. Protocol for OLED Lifetime Measurement (Constant Current Method)
This protocol describes how to measure the operational lifetime (LT₅₀), the time it takes for the luminance to decay to 50% of its initial value.
-
Equipment:
-
Source measure unit (SMU)
-
Photodiode or calibrated luminance meter
-
Device testing station
-
-
Procedure:
-
Initial Characterization: First, measure the current density-voltage-luminance (J-V-L) characteristics of a fresh, un-stressed device to determine its performance baseline.
-
Select Initial Luminance (L₀): Choose a standard initial luminance for the lifetime test, for example, 1000 cd/m². This is a common benchmark for comparing device stability.
-
Determine Drive Current: From the initial J-V-L data, find the constant current density (or absolute current, i_OLED) required to produce the chosen L₀.[15]
-
Initiate Lifetime Test: Place the device in the testing station and apply the determined constant current using the SMU.
-
Monitor Luminance Decay: Continuously measure the luminance of the device over time using the photodiode. The SMU will automatically adjust the voltage to maintain the constant current as the device resistance changes during degradation.[15]
-
Determine LT₅₀: The lifetime (LT₅₀) is the time elapsed when the measured luminance drops to 50% of the initial luminance (0.5 * L₀).[5]
-
Accelerated Testing (Optional): For highly stable devices, lifetime tests can be run at a much higher initial luminance (e.g., 10,000 cd/m²) to accelerate degradation. The lifetime at lower luminance can then be estimated using a scaling law, though this is an extrapolation.[13][15]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ossila.com [ossila.com]
Minimizing impurities in 9-ethyl-9H-carbazole-3-carbaldehyde for electronic applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing impurities in 9-ethyl-9H-carbazole-3-carbaldehyde intended for high-purity electronic applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis and purification of this compound.
The Critical Role of Purity in Electronic Applications
For organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), the purity of the organic semiconductor materials is paramount. Impurities, even in minute quantities, can act as charge traps, hindering the efficient movement of electrons and holes within the device.[1] They can also serve as quenching sites for excitons, which reduces light output and overall device efficiency.[1] Furthermore, certain impurities can accelerate device degradation, leading to shorter operational lifetimes and color instability.[1] Therefore, achieving high purity (typically >99.5%) is a critical step in the synthesis of this compound for these applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Vilsmeier-Haack Reaction Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous N,N-dimethylformamide (DMF).[2] |
| Insufficient amount of Vilsmeier reagent. | Ensure at least a stoichiometric amount of phosphorus oxychloride (POCl₃) is used (a slight excess of 1.05 to 1.2 equivalents is recommended).[2] | |
| Low reaction temperature. | While the Vilsmeier reagent is formed at 0°C, the subsequent reaction with 9-ethyl-9H-carbazole may require warming to room temperature or gentle heating. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal temperature.[2] | |
| Formation of Significant Amounts of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (Di-formylated Impurity) | Excess of Vilsmeier reagent (POCl₃ and DMF). | Use a stoichiometric amount or only a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) relative to the 9-ethyl-9H-carbazole.[2] |
| High reaction temperature or prolonged reaction time. | Maintain a controlled temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed.[2] | |
| Dark, Tarry Residue Formation | Reaction overheating. | The reaction is exothermic. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. |
| Impurities in starting materials or solvents. | Use high-purity starting materials and anhydrous solvents. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization: No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product.[1] |
| The cooling process is too rapid, preventing crystal lattice formation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Scratch the inside of the flask with a glass rod to induce nucleation.[1] | ||
| Add a seed crystal of the pure compound.[1] | ||
| Recrystallization: Low Recovery of Pure Product | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| The solution was not cooled sufficiently before filtration. | Cool the solution thoroughly in an ice bath before filtration to maximize crystal formation.[1] | |
| Recrystallization: Crystals are Colored or Appear Impure | Incomplete removal of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[1] |
| Co-precipitation of impurities with the product. | A second recrystallization may be necessary to achieve the desired purity.[1] | |
| Column Chromatography: Poor Separation of Product from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC beforehand. A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture.[1] |
| Column overloading. | Decrease the amount of crude material loaded onto the column.[1] | |
| Column Chromatography: Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common side reaction during the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole is di-formylation, which leads to the formation of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.[2] This is more likely to occur with an excess of the Vilsmeier reagent or at higher reaction temperatures.[2]
Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts.[2] The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What is the best method for purifying the final product for electronic applications?
A3: For initial purification, recrystallization from ethanol is a highly effective method.[2] However, to achieve the high purity required for electronic applications, a subsequent purification by column chromatography on silica gel may be necessary to remove trace impurities, including the di-formylated byproduct.
Q4: What are some suitable recrystallization solvents for this compound?
A4: Ethanol has been successfully used for the recrystallization of this compound.[4] Other common solvents for carbazole derivatives include ethyl acetate and toluene.[1] It is always recommended to test a few solvents or solvent pairs on a small scale to find the optimal conditions.
Q5: How do I choose a mobile phase for column chromatography?
A5: The optimal mobile phase should be determined using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.[1] For carbazole derivatives, a hexane/ethyl acetate mixture is a good starting point.[1]
Quantitative Data
Table 1: Properties of this compound and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₅H₁₃NO | 223.27 | 85-87 |
| 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | C₁₆H₁₃NO₂ | 251.28 | Not readily available |
Data sourced from PubChem CID 82055 and 3716675.[5][6]
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value/Range | Notes |
| Typical Yield (after recrystallization) | ~85% | Based on reported synthesis.[4] |
| Purity (after recrystallization) | >98% | Sufficient for many applications, but may require further purification for high-end electronics. |
| Purity (after column chromatography) | >99.5% | Generally achievable with optimized conditions. |
| Recommended TLC Eluent | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | Adjust ratio to achieve an Rf of 0.2-0.3 for the product. |
| Typical Rf of Product (Hexane:EtOAc 4:1) | ~0.3 | Estimated based on typical behavior of similar compounds. |
| Typical Rf of Impurity (Di-formylated) | <0.2 | The di-formylated product is more polar and will have a lower Rf value. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the literature and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 9-ethyl-9H-carbazole (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of POCl₃ (1.05 eq) in DMF to the cooled mixture with stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Stir the mixture for an additional 30 minutes.
-
Extract the aqueous mixture with chloroform (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Mobile Phase Selection: Determine the optimal mobile phase using TLC (e.g., a hexane/ethyl acetate mixture) to achieve an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Pathway for the formation of the common di-formylated impurity.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | C16H13NO2 | CID 3716675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde. This valuable building block is essential for the production of advanced materials with unique electronic and optical properties.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely used and reliable method is a two-step process.[1] The first step involves the N-ethylation of carbazole, followed by the formylation of the resulting 9-ethyl-9H-carbazole using the Vilsmeier-Haack reaction.[1] This reaction is highly regioselective, predominantly yielding the 3-carbaldehyde isomer due to the electronic properties of the carbazole ring.[2][3]
Q2: What are the key reagents in the Vilsmeier-Haack formylation step and their roles?
The primary reagents are 9-ethyl-9H-carbazole (the substrate), phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).[2] POCl₃ acts as an activating agent, reacting with DMF to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, which is the active formylating agent.[2][4]
Q3: What are the expected major product and common side products?
The Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole predominantly yields this compound.[2] The most common side reaction is di-formylation, which results in 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.[2] This is more likely to occur with an excess of the Vilsmeier reagent or at higher reaction temperatures.[2] Unreacted starting material may also be present in the final product mixture.[2]
Q4: How can the progress of the reaction be monitored effectively?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts.[2] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[3]
Q5: What is the recommended method for purifying the final product on a larger scale?
Recrystallization from ethanol is a highly effective and commonly used method for purifying this compound.[2][5] For impurities that are difficult to remove by recrystallization alone, silica gel column chromatography can be employed.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.[2] |
| Reaction temperature is too low. | While the Vilsmeier reagent is formed at 0°C, the subsequent reaction with the carbazole may require gentle heating. Monitor the reaction by TLC to find the optimal temperature.[2][6] | |
| Formation of Significant Byproducts (e.g., di-formylation) | Excess of Vilsmeier reagent. | Use a controlled stoichiometry of POCl₃ (around 1.05 equivalents).[2][5] |
| High reaction temperature. | Maintain the recommended reaction temperature and monitor closely.[2] | |
| Product is Contaminated with Colored Impurities | Presence of residual starting materials or side products. | Treat the crude product with activated charcoal during the recrystallization process.[2] A second recrystallization may be necessary.[7] |
| Difficulty in Product Isolation/Extraction | Product is partially soluble in the aqueous layer. | Ensure complete precipitation by pouring the reaction mixture into ice water and stirring for an extended period (e.g., 30 minutes).[5] Use an appropriate extraction solvent like chloroform or dichloromethane in sufficient quantities.[3][5] |
| Low Recovery After Purification | Using too much solvent during recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product to ensure maximum crystal formation upon cooling.[7] |
| Product remains in the mother liquor. | Cool the solution in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of cold solvent.[7] |
Experimental Protocols
Step 1: Synthesis of 9-Ethyl-9H-carbazole
This procedure is adapted from established literature methods.[1]
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
Bromoethane
-
N,N-Dimethylformamide (DMF)
-
Methylene chloride
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve carbazole in DMF.
-
Add potassium hydroxide and bromoethane to the solution.
-
Stir the mixture overnight at 60°C.[1]
-
After the reaction is complete, pour the mixture into brine and extract the product with methylene chloride.[1]
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate the solution using a rotary evaporator.[1]
-
Purify the resulting solid residue by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole as a white solid.[1]
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on a well-documented procedure.[5]
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.[5]
-
Slowly add a solution of POCl₃ (1.05 equivalents) in DMF to the cooled mixture with stirring.[2][5]
-
Continue stirring the reaction mixture at room temperature for 10 hours.[2]
-
After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.[5]
-
Extract the aqueous mixture with chloroform.[5]
-
Dry the combined organic layers over anhydrous Na₂SO₄.[5]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.[5]
Quantitative Data Summary
| Parameter | Step 1: N-Ethylation of Carbazole | Step 2: Vilsmeier-Haack Formylation |
| Reactant Molar Ratios | Carbazole:KOH:Bromoethane = 1:3:3[1] | 9-Ethyl-9H-carbazole:POCl₃ ≈ 1:1.05[5] |
| Solvent | N,N-Dimethylformamide (DMF)[1] | N,N-Dimethylformamide (DMF), anhydrous[5] |
| Reaction Temperature | 60°C[1] | 0°C initially, then room temperature[2][5] |
| Reaction Time | Overnight[1] | 10 hours[5] |
| Purification Method | Recrystallization from ethanol[1] | Recrystallization from ethanol[5] |
| Reported Yield | Varies depending on scale and conditions. | ~85%[5] |
Visualized Workflows
Caption: Workflow for the N-ethylation of carbazole.
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Logical diagram for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 9-ethyl-9H-carbazole-3-carbaldehyde and its 2-carbaldehyde Isomer for Chemical and Pharmaceutical Research
This guide provides a detailed comparison of two isomeric carbazole derivatives, 9-ethyl-9H-carbazole-3-carbaldehyde and 9-ethyl-9H-carbazole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of their synthesis, physicochemical properties, and biological significance to aid in research and development endeavors. While extensive data is available for the 3-carbaldehyde isomer, information on the 2-carbaldehyde isomer is less prevalent, necessitating a comparative approach that combines experimental data with predicted properties.
Physicochemical Properties
The position of the carbaldehyde group on the carbazole scaffold significantly influences the physical and chemical properties of these isomers. A summary of their key properties is presented below.
| Property | 9-ethyl-9H-carbazole-2-carbaldehyde | This compound |
| CAS Number | 56166-62-2 | 7570-45-8[1] |
| Molecular Formula | C₁₅H₁₃NO[1] | C₁₅H₁₃NO[1] |
| Molecular Weight | 223.27 g/mol [1] | 223.274 g/mol [1] |
| Appearance | Data not available | Yellow to ochre crystalline powder |
| Melting Point | Data not available | 85-87 °C[1] |
| Boiling Point | 346.7±24.0 °C (Predicted)[1] | 346.7 °C at 760 mmHg[1] |
| Density | 1.14±0.1 g/cm³ (Predicted)[1] | 1.14 g/cm³[1] |
| Solubility | Data not available | Soluble in Benzene, Toluene[1] |
| Flash Point | Data not available | 163.5 °C[1] |
Synthesis and Regioselectivity
The synthesis of these isomers is primarily achieved through the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic compounds like 9-ethyl-9H-carbazole.[2] However, the regioselectivity of this reaction presents a significant challenge in isolating the pure 2-carbaldehyde isomer, as the 3- and 6-positions are electronically favored for electrophilic substitution.
The direct formylation of 9-ethyl-9H-carbazole typically yields the 3-carbaldehyde isomer as the major product. Achieving a higher yield of the 2-carbaldehyde isomer often requires a multi-step synthetic approach, which may involve the introduction of a blocking group or a directed metalation strategy.
Spectroscopic Properties
The difference in the substitution pattern leads to distinct spectroscopic signatures for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data Comparison
| Proton | 9-ethyl-9H-carbazole-2-carbaldehyde (Predicted) | This compound (Experimental) |
| Aldehyde-H | ~10.0 ppm (singlet) | 9.98 ppm (singlet) |
| Aromatic-H | Complex multiplet (7.2 - 8.5 ppm) | Complex multiplet (7.2 - 8.6 ppm) |
| Ethyl-CH₂ | ~4.4 ppm (quartet) | 4.41 ppm (quartet) |
| Ethyl-CH₃ | ~1.4 ppm (triplet) | 1.45 ppm (triplet) |
Predicted ¹³C NMR Spectral Data Comparison
| Carbon | 9-ethyl-9H-carbazole-2-carbaldehyde (Predicted) | This compound (Experimental) |
| Carbonyl-C | ~192 ppm | 191.5 ppm |
| Aromatic-C | 110 - 145 ppm | 109 - 143 ppm |
| Ethyl-CH₂ | ~38 ppm | 37.8 ppm |
| Ethyl-CH₃ | ~14 ppm | 13.8 ppm |
Infrared (IR) Spectroscopy
The IR spectra are characterized by the vibrational modes of the functional groups. The most prominent feature is the strong carbonyl (C=O) stretch of the aldehyde group.
| Vibrational Mode | 9-ethyl-9H-carbazole-2-carbaldehyde (Predicted) | This compound (Experimental) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | 2980-2850 cm⁻¹ | ~2970 cm⁻¹ |
| Aldehyde C-H Stretch | 2850-2800 cm⁻¹, 2750-2700 cm⁻¹ | ~2820 cm⁻¹, ~2730 cm⁻¹ |
| Carbonyl C=O Stretch | ~1690 cm⁻¹ | 1682 cm⁻¹ |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | ~1600 cm⁻¹, ~1470 cm⁻¹ |
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography.[3] The molecule is nearly planar, with the exception of the ethyl group.[3] The electron-withdrawing nature of the aldehyde group influences the N-C bond lengths within the carbazole ring system.[3] The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds.[3]
Crystallographic Data for this compound [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 10.6523 (10) Å |
| b | 8.2312 (6) Å |
| c | 13.8005 (12) Å |
| β | 104.387 (1)° |
| Volume | 1172.10 (17) ų |
| Z | 4 |
Detailed crystal structure data for the 2-carbaldehyde isomer is not currently available in the public domain.
Biological Activity and Applications
Carbazole derivatives are known for their wide range of biological activities. Notably, this compound (also referred to as ECCA) has demonstrated significant anti-tumor activity in human melanoma cells.[4]
Antitumor Mechanism of this compound
ECCA has been shown to reactivate the p53 tumor suppressor pathway in melanoma cells, which often harbor wild-type but inactivated p53.[4] This reactivation leads to cell cycle arrest and apoptosis, selectively inhibiting the growth of melanoma cells with minimal effect on normal melanocytes.[4] The proposed signaling pathway involves the activation of p38-MAPK and JNK, which in turn leads to the upregulation of p53 and its downstream targets like p21 and PUMA.[4]
References
A Comparative Guide to Carbazole Derivatives for OLED Applications: Featuring 9-Ethyl-9H-carbazole-3-carbaldehyde as a Versatile Precursor
Introduction: In the ever-evolving landscape of organic light-emitting diode (OLED) technology, the development of high-performance and stable materials is paramount. Carbazole derivatives have emerged as a cornerstone in the design of efficient OLEDs due to their excellent thermal stability, high triplet energy, and versatile functionalization, which allow for their use as host materials, hole-transporting layers (HTLs), and electron-transporting layers (ETLs).[1] This guide provides a comparative analysis of various carbazole derivatives in OLED applications, with a special focus on 9-Ethyl-9H-carbazole-3-carbaldehyde as a key building block for synthesizing advanced OLED materials. We will delve into their performance metrics, supported by experimental data, and provide detailed protocols for their synthesis and device fabrication.
While direct, head-to-head comparative data for this compound within an OLED device is limited in publicly available literature, its significance lies in its role as a versatile precursor for a variety of high-performance carbazole derivatives. The aldehyde functional group serves as a reactive handle for synthesizing more complex molecules with tailored optoelectronic properties.
Performance Comparison of Carbazole Derivatives in OLEDs
The following tables summarize the performance of OLEDs incorporating various carbazole derivatives. It is important to note that the device architectures and experimental conditions vary across different studies, which can influence the performance metrics. Therefore, this data should be used for general comparison and to understand the structure-property relationships.
Table 1: Performance of OLEDs with Carbazole-Based Host Materials
| Host Material Abbreviation | Dopant | Device Structure | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) | CIE (x, y) | Source |
| CBP | Ir(ppy)₃ (Green) | ITO/NPB/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al | ~7.5 | ~25 | ~15 | ~3.5 | (0.30, 0.61) | [2][3] |
| mCP | FIrpic (Blue) | ITO/TAPC/mCP:FIrpic/TPBi/LiF/Al | ~19.3 | ~38 | ~25 | ~3.8 | (0.16, 0.37) | [4] |
| TCBzC | - (Emissive Layer) | ITO/PEDOT:PSS/TCBzC/TPBi/LiF/Al | - | 31.6 | - | 2.5 | - | [1] |
| PCIC | Ir(mppy)₃ (Green) | ITO/AQ1200/x-HTL/PCIC:Ir(mppy)₃/B-EBL/BH:BD/TPBI/LiF/Al | - | 55.4 | - | 3.5 | (0.32, 0.62) | [5] |
| CBP-CN | Ir(ppy)₃ (Green) | Not specified | 23.13 | 80.61 | - | - | - | [2] |
Table 2: Properties of Selected Carbazole-Based Host Materials
| Host Material | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T, eV) | Glass Transition Temp. (T_g, °C) |
| CBP | -5.8 to -6.3 | -2.1 to -2.4 | 2.55 | 110 |
| mCP | -5.9 | -2.4 | 2.91 | 62 |
| CBP-CN | Lowered vs CBP | Lowered vs CBP | 2.69 | 162 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds like carbazole.[6]
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolve 9-Ethyl-9H-carbazole (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (POCl₃, approximately 1.04 equivalents) in DMF to the cooled mixture.
-
Stir the reaction mixture for 10 hours, allowing it to warm to room temperature.
-
Pour the reaction mixture into ice water and continue stirring for an additional 30 minutes to precipitate the product.
-
Extract the aqueous solution with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.[7]
General Protocol for OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED device using a carbazole derivative as the host material in the emissive layer.
Equipment and Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Organic materials: Hole-injection layer (HIL), hole-transport layer (HTL), carbazole-based host, phosphorescent dopant, electron-transport layer (ETL), electron-injection layer (EIL) materials.
-
Metal for cathode (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rates should be monitored using a quartz crystal microbalance.
-
Hole-Injection Layer (HIL): Deposit a HIL material (e.g., TAPC) to a thickness of approximately 10 nm at a rate of ~0.1 nm/s.
-
Hole-Transport Layer (HTL): Deposit an HTL material (e.g., NPB) to a thickness of 30-40 nm at a rate of ~0.1 nm/s.
-
Emissive Layer (EML): Co-evaporate the carbazole-based host material and the phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) to a thickness of 20-30 nm. The doping concentration is typically in the range of 5-15%. The deposition rate for the host is around 0.1-0.2 nm/s, and the dopant rate is adjusted to achieve the desired concentration.[8]
-
Electron-Transport Layer (ETL): Deposit an ETL material (e.g., TPBi or TmPyPB) to a thickness of 30-40 nm at a rate of ~0.1 nm/s.[8]
-
Electron-Injection Layer (EIL): Deposit a thin layer of a material like lithium fluoride (LiF) (approx. 1 nm) at a low deposition rate (~0.02 nm/s) to facilitate electron injection.[8]
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm at a rate of ~0.5 nm/s.[8]
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a suitable sealant and a cover glass.
-
Visualizations
Discussion: Structure-Property Relationships
The performance of carbazole derivatives in OLEDs is intricately linked to their molecular structure. The position and nature of substituents on the carbazole core significantly influence the material's electronic and physical properties.
-
Triplet Energy (E_T): For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy is crucial to efficiently confine the triplet excitons of the dopant and prevent back energy transfer. The triplet energy of carbazole can be tuned by extending or disrupting the π-conjugation.
-
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the ease of charge injection from adjacent layers.[9] Functionalization with electron-donating or electron-withdrawing groups can modulate these energy levels to achieve better charge balance within the emissive layer, leading to higher efficiency.
-
Charge Carrier Mobility: A balanced hole and electron mobility in the host material is essential for ensuring that charge recombination occurs within the emissive layer. The carbazole moiety itself is known for its good hole-transporting properties.
-
Thermal and Morphological Stability: The glass transition temperature (T_g) is a key indicator of a material's thermal stability.[2] A high T_g is desirable to prevent morphological changes in the thin films during device operation, which can lead to device degradation and reduced lifetime. Bulky substituents can enhance the morphological stability of the amorphous state.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. ossila.com [ossila.com]
- 5. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04855D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
Electrochemical Stability of 9-ethyl-9H-carbazole-3-carbaldehyde: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electrochemical stability of novel organic molecules is paramount for their application in fields ranging from organic electronics to medicinal chemistry. This guide provides a comparative analysis of the electrochemical stability of 9-ethyl-9H-carbazole-3-carbaldehyde against common alternatives, supported by experimental data and detailed methodologies.
Carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds renowned for their robust thermal and electrochemical stability, making them prime candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and as hole-transporting materials. The introduction of functional groups, such as the electron-withdrawing aldehyde group in this compound, can significantly influence the molecule's electronic properties and, consequently, its electrochemical stability.
Comparative Electrochemical Data
While specific experimental data on the electrochemical stability of this compound is not extensively available in public literature, a comparative analysis can be drawn from closely related carbazole derivatives. The following tables summarize key electrochemical data for derivatives of 9-ethyl-9H-carbazole and two common alternatives: 9-phenylcarbazole and N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), a widely used hole-transporting material.
The oxidation potential is a critical parameter for evaluating electrochemical stability, with a higher oxidation potential generally indicating greater resistance to oxidative degradation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, often estimated from electrochemical data, are crucial for assessing the viability of a material in electronic devices.
Table 1: Electrochemical Properties of 9-ethyl-9H-carbazole Derivatives
| Compound | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | HOMO Energy Level [eV] |
| 9-ethyl-9H-carbazole | Data not available | Data not available |
| 3-substituted derivatives | Data not available | Data not available |
Note: Specific quantitative data for 9-ethyl-9H-carbazole and its 3-carbaldehyde derivative are not readily found in the reviewed literature. The data for 3-substituted derivatives is presented to provide a basis for comparison, as the substitution pattern significantly influences electrochemical properties.
Table 2: Electrochemical Properties of Alternative Materials
| Compound | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | HOMO Energy Level [eV] | LUMO Energy Level [eV] | Reference |
| 9-phenylcarbazole | ~1.26 | -5.66 | -2.12 (excited state) | [1] |
| N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | ~0.85 | -5.23 | Data not available | [2] |
Experimental Protocols
The electrochemical data presented are typically obtained through cyclic voltammetry (CV), a powerful technique for assessing the redox behavior and stability of a compound.
Cyclic Voltammetry (CV) for Stability Assessment
Objective: To determine the oxidation and reduction potentials of the compound and evaluate its stability under repeated electrochemical cycling.
Methodology:
-
Solution Preparation: A solution of the compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., anhydrous and degassed acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Electrochemical Cell: A standard three-electrode cell is used, comprising:
-
Working Electrode: Glassy carbon, platinum, or gold.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire.
-
-
Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Measurement:
-
An initial cyclic voltammogram is recorded over a potential range that encompasses the expected oxidation and reduction events of the compound.
-
To assess stability, multiple consecutive CV scans (e.g., 50-100 cycles) are performed over the same potential range.
-
-
Data Analysis:
-
The onset oxidation and reduction potentials are determined from the voltammogram.
-
Changes in the CV scans upon repeated cycling, such as a decrease in peak current, a shift in peak potentials, or the appearance of new redox peaks, are indicative of electrochemical degradation.
-
The HOMO energy level can be estimated from the onset oxidation potential using the following empirical formula: HOMO (eV) = -[E_onset_ox (vs. Fc/Fc⁺) + 4.8].
-
Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical stability analysis of a carbazole derivative using cyclic voltammetry.
Caption: Experimental workflow for electrochemical stability analysis.
References
A Comparative Guide to Carbazole-Based Hole-Transporting Materials for Advanced Solar Cell Technology
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable hole-transporting materials (HTMs) is a critical frontier in the advancement of perovskite solar cells (PSCs). While spiro-OMeTAD has long been the benchmark HTM, its complex synthesis, high cost, and issues with stability have driven the search for viable alternatives. Carbazole-based HTMs have emerged as a highly promising class of materials due to their excellent thermal stability, high hole-transporting capability, and the tunability of their electronic and physical properties through molecular engineering.[1][2][3] This guide provides a comparative analysis of several key carbazole-based HTMs against the standard spiro-OMeTAD, supported by experimental data on their performance in PSCs.
Performance Comparison of Carbazole-Based HTMs
The efficacy of a hole-transporting material is determined by its ability to efficiently extract and transport holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. This is reflected in the key photovoltaic parameters of the solar cell device. The table below summarizes the performance of several notable carbazole-based HTMs in comparison to spiro-OMeTAD.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Hole Mobility (μ) [cm2/Vs] | Stability |
| spiro-OMeTAD (reference) | 12.88 - 22.80[1][4] | ~1.08 - 1.12[4] | ~24.76[4] | ~79[4] | 10-5 - 10-4 | Moderate |
| KZRD | 20.40[5] | Not Reported | Not Reported | Not Reported | Higher than KZ and KZIC[5] | Not Reported |
| V1221 | 17.81 | 1.03 | 23.6 | 73 | 3 x 10-6 | Outperforms spiro-OMeTAD |
| V1225 | 17.81 | 1.03 | 23.6 | 73 | 3 x 10-5 | Outperforms spiro-OMeTAD |
| SGT-405 | 14.79 | 1.023 | 20.2 | 0.713 | Not Reported | Good thermal stability up to 400 °C |
Logical Relationship: Impact of Molecular Design on Performance
The molecular structure of carbazole-based HTMs can be strategically modified to enhance their performance. The following diagram illustrates the logical relationship between molecular design strategies for carbazole scaffolds and their impact on the key properties of the HTM and the final device performance.
Caption: Molecular design of carbazole HTMs influences key properties and device performance.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparative assessment of HTM performance. Below are generalized procedures for the synthesis of carbazole-based HTMs and the fabrication of perovskite solar cells. It is important to note that specific reaction conditions and fabrication parameters are optimized for each material and are often detailed in the supplementary information of the cited research articles.
General Synthesis Procedure for Carbazole-Based HTMs
The synthesis of carbazole-based HTMs often involves multi-step reactions, typically starting from a carbazole core, which is then functionalized with various donor or acceptor groups. A common synthetic route is the Buchwald-Hartwig amination, which is used to form C-N bonds.
Example: Synthesis of a Diphenylamine-Substituted Carbazole Derivative
-
N-Alkylation of Carbazole: Carbazole is reacted with an appropriate alkyl halide (e.g., an alkyl bromide) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.
-
Bromination of the Carbazole Core: The N-alkylated carbazole is then brominated at specific positions (e.g., 3 and 6 positions) using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM).
-
Buchwald-Hartwig Amination: The brominated carbazole derivative is coupled with a diarylamine (e.g., diphenylamine) using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(tBu)3) in the presence of a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
-
Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure carbazole-based HTM.
General Fabrication Protocol for Perovskite Solar Cells (n-i-p architecture)
The following protocol outlines the general steps for fabricating a standard n-i-p planar perovskite solar cell.
1. Substrate Cleaning:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.
2. Deposition of the Electron Transport Layer (ETL):
-
A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at a high temperature (e.g., 500 °C).
-
Alternatively, a solution of SnO2 nanoparticles in water can be spin-coated, followed by annealing at a lower temperature (e.g., 150 °C).
3. Deposition of the Perovskite Absorber Layer:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.
-
The film is then annealed on a hotplate (e.g., at 100-150 °C) to complete the crystallization process.
4. Deposition of the Hole-Transporting Layer (HTL):
-
A solution of the carbazole-based HTM is prepared in a solvent such as chlorobenzene.
-
Commonly, additives are included in the HTM solution to improve its conductivity and the performance of the device. These additives typically include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) as a p-dopant and 4-tert-butylpyridine (t-BP) to improve film morphology and passivate surface defects.
-
The HTM solution is then spin-coated on top of the perovskite layer.
5. Deposition of the Metal Electrode:
-
Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum through a shadow mask to define the active area of the solar cell.
6. Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm2) to determine the photovoltaic parameters (PCE, Voc, Jsc, and FF).
-
The stability of the unencapsulated devices is often tested by monitoring their performance over time under controlled conditions of humidity and temperature, and under continuous illumination.
Conclusion
Carbazole-based hole-transporting materials present a compelling and versatile alternative to the incumbent spiro-OMeTAD for use in high-performance perovskite solar cells. Through strategic molecular design, researchers have demonstrated the ability to fine-tune the optoelectronic and physical properties of these materials, leading to devices with impressive power conversion efficiencies and enhanced stability. Further research and development in this area, focusing on cost-effective synthesis and long-term operational stability, will undoubtedly accelerate the commercialization of perovskite solar cell technology.
References
Validating the Anti-Tumor Effect of 9-ethyl-9H-carbazole-3-carbaldehyde In Vivo: A Comparative Guide
A promising carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated significant anti-tumor activity, particularly in melanoma, by reactivating the p53 signaling pathway. This guide provides a comparative analysis of its in vivo efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy Analysis
Pre-clinical studies indicate that ECCA exhibits potent and selective cytotoxicity against melanoma cells, irrespective of their BRAF mutation status, while showing minimal impact on normal human primary melanocytes.[1][2] This selectivity is a critical attribute for a potential anti-cancer therapeutic.[1][2]
In Vitro Cytotoxicity
ECCA has demonstrated a strong inhibitory effect on the growth of both BRAF-mutated and BRAF-wild-type melanoma cells.[2][3][4]
| Cell Line | BRAF Status | p53 Status | ECCA IC₅₀ (µM) | Dacarbazine IC₅₀ (µM) | Vemurafenib IC₅₀ (nM) |
| UACC62 | V600E Mutant | Wild-Type | 1.8 ± 0.3 | ~1000-1395 | ~31 |
| Mel-Juso | Wild-Type | Wild-Type | 2.5 ± 0.4 | Not specified | Not applicable |
| A375 | V600E Mutant | Wild-Type | 1.5 ± 0.2 | ~477-538 (24h) | ~248.3 |
| WM115 | V600E Mutant | Mutant | 3.2 ± 0.5 | Not specified | Not specified |
| Normal Melanocytes | Wild-Type | Wild-Type | > 20 | Not specified | Not specified |
Table 1: In Vitro Cytotoxicity of ECCA Compared to Standard-of-Care Drugs in Melanoma Cell Lines.[1]
In Vivo Anti-Tumor Activity
In vivo assays using xenograft models have confirmed that ECCA suppresses melanoma growth.[3][4] Treatment with ECCA at a dose of 50 mg/kg was well-tolerated in mice and led to a significant reduction in tumor growth by enhancing cell apoptosis and reducing cell proliferation, without evident toxic effects on normal tissues.[4] Staining of cleaved-Caspase3 in tumor samples from ECCA-treated mice showed a significant increase in apoptosis (36 ± 2.6%) compared to the control group (2 ± 0.6%).[4]
Mechanism of Action: Induction of Apoptosis via p53 Reactivation
ECCA exerts its anti-tumor effect primarily by inducing apoptosis in melanoma cells through the reactivation of the p53 signaling pathway.[1][3] This is a critical tumor suppressor pathway that is often inactivated in cancer.[1] Treatment with ECCA leads to the phosphorylation of p53 at Serine 15, a key activation event, which in turn triggers the caspase cascade, leading to programmed cell death.[1][3] Biochemical assays have shown that ECCA enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), and inhibitors of these kinases can rescue the cell growth inhibition caused by ECCA, dependent on p53 expression.[3][4]
Caption: ECCA-induced p53 signaling pathway in melanoma cells.
Experimental Protocols
In Vivo Xenograft Model
A common method to evaluate the in vivo anti-tumor efficacy of a compound is through a cell line-derived xenograft (CDX) model.[5]
-
Cell Culture: Human melanoma cells (e.g., UACC62 or A375) are cultured in appropriate media and conditions.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[3]
-
Tumor Cell Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., PBS) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a certain volume, mice are randomly assigned to treatment and control groups. The test compound (ECCA) is administered, typically via intraperitoneal injection, at a predetermined dose and schedule.[1] The control group receives a vehicle control (e.g., PBS).[1]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis, such as immunohistochemistry for apoptosis and proliferation markers (e.g., cleaved Caspase-3, Ki-67) and western blotting for key signaling proteins.[1][4]
Caption: General experimental workflow for in vivo anti-tumor drug validation.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.[1]
-
Protein Extraction: Lyse cells or tumor tissue in RIPA buffer to extract proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, phospho-p53, caspases) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]
Conclusion
The available pre-clinical data strongly suggest that this compound (ECCA) is a promising candidate for melanoma therapy.[1] Its ability to selectively induce apoptosis in melanoma cells, regardless of their BRAF mutation status, through the reactivation of the p53 pathway, highlights a potentially valuable therapeutic strategy.[1][3] Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile before advancing to clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide: 9-ethyl-9H-carbazole-3-carbaldehyde vs. BRAF Inhibitors in Melanoma Treatment
For Researchers, Scientists, and Drug Development Professionals
Metastatic melanoma remains a formidable challenge in oncology, necessitating the continuous exploration of novel therapeutic strategies. While the development of BRAF inhibitors has revolutionized the treatment landscape for patients with BRAF-mutant melanoma, the emergence of resistance and the need for effective therapies for BRAF wild-type tumors drive the search for alternative and complementary agents. This guide provides a comprehensive comparison of the efficacy of a promising carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), with established BRAF inhibitors, Vemurafenib and Dabrafenib.
Executive Summary
This document details a head-to-head comparison based on available preclinical data. This compound demonstrates a distinct mechanism of action compared to BRAF inhibitors, inducing apoptosis through the reactivation of the p53 pathway.[1][2][3][4][5] This fundamental difference allows ECCA to exhibit potent anti-tumor activity against both BRAF-mutated and BRAF wild-type melanoma cells, a significant advantage over BRAF inhibitors which are only effective in BRAF-mutant tumors.[1][2][3][4][5] Furthermore, ECCA has shown minimal impact on normal human primary melanocytes, suggesting a favorable selectivity profile.[1][2][3][4][5][6][7]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the available in vitro cytotoxicity data for ECCA, Vemurafenib, and Dabrafenib against various human melanoma cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | BRAF Status | p53 Status | This compound (ECCA) IC50 (µM) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) |
| UACC62 | V600E Mutant | Wild-Type | 1.8 ± 0.3[6] | ~31[6] | Data Not Available |
| Mel-Juso | Wild-Type | Wild-Type | 2.5 ± 0.4[6] | Not Applicable | Data Not Available |
| A375 | V600E Mutant | Wild-Type | 1.5 ± 0.2[6] | ~248.3[6] | ~9.5[7] |
| WM115 | V600E Mutant | Mutant | 3.2 ± 0.5[6] | Data Not Available | Data Not Available |
| Normal Melanocytes | Wild-Type | Wild-Type | > 20[6] | Data Not Available | Data Not Available |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.
Mechanisms of Action: Two Distinct Pathways to Cell Death
The fundamental difference in the therapeutic approach of ECCA and BRAF inhibitors lies in their molecular targets and the signaling pathways they modulate.
This compound: Reactivation of the p53 "Guardian of the Genome"
ECCA's anti-tumor activity is primarily mediated through the reactivation of the p53 tumor suppressor pathway.[1][2][3][4][5][8] In many melanoma cells, even with wild-type p53, the protein is often inactive. ECCA has been shown to induce phosphorylation of p53 at Serine 15, leading to its activation.[1][2] Activated p53 then transcriptionally upregulates its target genes, such as p21 and PUMA, which in turn induce cell cycle arrest and apoptosis.[8] This mechanism is independent of the BRAF mutation status, making it a potential therapeutic for a broader range of melanoma patients.[1][2][3][4][5]
BRAF Inhibitors: Targeting the MAPK/ERK Signaling Cascade
Vemurafenib and Dabrafenib are potent and selective inhibitors of the mutated BRAF kinase, specifically the V600E and V600K mutations.[9][10][11][12][13][14][15] These mutations lead to constitutive activation of the BRAF protein, which in turn activates the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[11][13] By binding to the ATP-binding site of the mutated BRAF protein, these inhibitors block the signaling cascade, leading to a reduction in cell proliferation and an increase in apoptosis in BRAF-mutant melanoma cells.[11][13]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on melanoma cell lines.
Protocol:
-
Cell Seeding: Plate melanoma cells (e.g., A375, UACC62) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Vemurafenib, or Dabrafenib in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the respective compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]
Western Blot Analysis for p53 Pathway Activation
Objective: To assess the effect of ECCA on the protein expression levels of p53 and its downstream targets.
Protocol:
-
Cell Treatment and Lysis: Seed melanoma cells in 6-well plates and treat with ECCA at the desired concentration for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p53, phosphorylated p53 (Ser15), p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using a digital imaging system or X-ray film.[17][18]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., A375) in a suitable matrix (e.g., Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers.
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, ECCA, BRAF inhibitor). Administer the compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be processed for further analysis, such as immunohistochemistry or Western blotting, to assess target modulation and biomarkers of response.[6]
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for melanoma. Its unique mechanism of action, centered on the reactivation of the p53 pathway, provides a clear advantage by enabling efficacy against both BRAF-mutant and wild-type melanoma cells.[1][2][3][4][5] This positions ECCA as a potential monotherapy for a broader patient population and as a candidate for combination therapies with BRAF inhibitors to overcome or delay the onset of resistance.
Further research is warranted to conduct direct, head-to-head in vivo comparative studies between ECCA and BRAF inhibitors. Investigating the potential for synergistic effects when used in combination is also a critical next step. The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers and drug development professionals to advance the investigation of this promising new class of anti-melanoma agents.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 10. p53 and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT cell viability assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of 9-ethyl-9H-carbazole-3-carbaldehyde: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 9-ethyl-9H-carbazole-3-carbaldehyde is paramount for reliable experimental outcomes and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Introduction to this compound and Purity Assessment
This compound, often abbreviated as ECCA, is a carbazole derivative with significant interest in medicinal chemistry. Recent studies have highlighted its potential as an anti-tumor agent, functioning through the reactivation of the p53 signaling pathway in melanoma cells.[1] Given its therapeutic potential, ensuring the high purity of ECCA is critical to avoid the interference of impurities in biological assays and to meet stringent pharmaceutical quality standards.
The synthesis of this compound typically involves the Vilsmeier-Haack formylation of 9-ethylcarbazole.[2][3] This reaction can lead to several potential impurities, including the starting material (9-ethylcarbazole), over-formylated products (e.g., 9-ethyl-9H-carbazole-3,6-dicarbaldehyde), and isomers. Therefore, robust analytical methods are required to separate, identify, and quantify the main compound and its related substances.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful chromatographic technique for separating and quantifying components in a mixture. For a non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) with UV detection is a highly suitable method for purity determination.
Experimental Protocol: RP-HPLC
A validated RP-HPLC method for the analysis of this compound can be established as follows:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by the area percentage method. The peak area of the main component is expressed as a percentage of the total area of all detected peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area | Area % |
| 9-ethyl-9H-carbazole (Impurity) | 5.8 | 15,000 | 0.5 |
| This compound | 8.2 | 2,970,000 | 99.0 |
| Unknown Impurity 1 | 9.5 | 9,000 | 0.3 |
| 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (Impurity) | 12.1 | 6,000 | 0.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[4] ¹H NMR is particularly well-suited for this purpose.
Experimental Protocol: ¹H qNMR
A robust ¹H qNMR protocol for the purity assessment of this compound is detailed below:
| Parameter | Specification |
| Spectrometer | 400 MHz or higher field NMR spectrometer |
| Solvent | Deuterated chloroform (CDCl₃) |
| Internal Standard | Maleic acid (certified reference material) |
| Sample Preparation | Accurately weigh approximately 15 mg of this compound and 5 mg of maleic acid into a clean vial. Dissolve in a precise volume of CDCl₃ (e.g., 0.75 mL). |
| Acquisition Parameters | |
| Pulse Sequence | Standard single-pulse experiment |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
| Data Processing | Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard. |
Data Presentation: qNMR Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Signal for Integration | Aldehyde proton (singlet) | Olefinic protons (singlet) |
| Chemical Shift (δ, ppm) | ~9.9 | ~6.3 |
| N | 1 | 2 |
| MW ( g/mol ) | 223.27 | 116.07 |
| m (mg) | 15.2 | 5.1 |
| I | 1.00 | 0.52 |
| Purity of Standard (%) | - | 99.9 |
| Calculated Purity (%) | 98.8 | - |
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | HPLC | qNMR |
| Principle | Comparative method based on separation and detection. | Primary method based on the direct proportionality of signal intensity to molar concentration.[4] |
| Selectivity | High for separating closely related impurities and isomers. | High, based on distinct chemical shifts of protons. |
| Sensitivity | Very high, excellent for detecting trace impurities. | Lower sensitivity compared to HPLC. |
| Quantification | Typically relative (area %), requires reference standards for absolute quantification of impurities. | Absolute quantification against a certified internal standard. |
| Structural Information | Limited to UV spectrum. | Provides detailed structural confirmation of the analyte and allows for the identification of impurities. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes. | Lower, due to longer relaxation delays required for accurate quantification. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Visualizing the Experimental Workflow and Biological Context
To further clarify the processes and the compound's mechanism of action, the following diagrams are provided.
Conclusion
Both HPLC and qNMR are powerful and complementary techniques for the purity assessment of this compound. HPLC offers superior sensitivity for detecting trace impurities and is ideal for routine quality control and stability studies. In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and offers invaluable structural confirmation. For comprehensive characterization and in a drug development setting, a dual approach utilizing both HPLC for impurity profiling and qNMR for definitive purity assignment is recommended. This ensures the highest confidence in the quality and integrity of this promising therapeutic candidate.
References
Unveiling the Luminescent Potential: A Comparative Guide to the Quantum Yield of 9-ethyl-9H-carbazole-3-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the efficiency of light emission in novel compounds is paramount. This guide provides a comparative analysis of the fluorescence quantum yield of 9-ethyl-9H-carbazole-3-carbaldehyde derivatives, offering insights into how structural modifications influence their photophysical properties. The strategic placement of electron-donating or electron-withdrawing groups on the carbazole framework can significantly alter the quantum yield, a critical parameter for applications ranging from bio-imaging to photosensitizers.
The inherent fluorescence of the carbazole moiety is well-established, but substitution at the 3-position with a carbaldehyde group is known to significantly decrease the fluorescence quantum yield.[1] This quenching effect is attributed to the electron-withdrawing nature of the aldehyde group, which can promote non-radiative decay pathways. However, further derivatization of this core structure presents an opportunity to modulate and potentially enhance the quantum yield.
Comparative Analysis of Quantum Yield
While a comprehensive dataset for a wide range of this compound derivatives is not available in a single source, existing research on substituted carbazoles provides valuable insights. The following table summarizes the photophysical data for a series of 3,6-disubstituted 9-phenyl-9H-carbazole derivatives, which serve as a relevant model for understanding the impact of substituents on the quantum yield of the carbazole core.
| Compound | Substituent (R) | Absorbance (λ_max, nm) | Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| 1a | -OCH₃ | 360-370 | ~390 | 0.15 | Not specified |
| 1b | -CH₃ | 360-370 | ~390 | 0.16 | Not specified |
| 1c | -H | 360-370 | ~390 | Not specified | Not specified |
| 1d | -CF₃ | 360-370 | ~390 | 0.28 | Not specified |
| 1e | -OCH₃ (on N-mesityl) | 360-370 | ~390 | 0.09 | Not specified |
| 1f | -H (on N-mesityl) | 360-370 | ~390 | 0.10 | Not specified |
| 1g | -CF₃ (on N-mesityl) | 360-370 | ~390 | 0.18 | Not specified |
| 1h | -CN | 360-370 | ~390 | 0.28 | Not specified |
Data sourced from a study on 3,6-disubstituted 9-phenyl-9H-carbazole derivatives as single-electron photoreductants.[2]
The data suggests that the introduction of both electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-CF₃, -CN) groups can influence the fluorescence quantum yield. Notably, the derivatives with trifluoromethyl and cyano groups at the 3 and 6 positions exhibit higher quantum yields compared to the methoxy-substituted derivative on the N-mesityl ring. This highlights the complex interplay between the electronic nature and position of the substituents in determining the emissive properties of the carbazole scaffold.
Experimental Protocol: Relative Quantum Yield Measurement
The following is a detailed methodology for determining the fluorescence quantum yield of this compound derivatives using the relative method with a known standard.
1. Materials and Instrumentation:
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Solvent: Spectroscopic grade, ensuring no interfering fluorescence.
-
Quantum Yield Standard: A well-characterized fluorescent compound with a known quantum yield in the desired solvent. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F ≈ 0.95) are common choices.[3][4][5][6]
-
This compound derivatives: The compounds to be measured.
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the quantum yield standard of known concentration in the appropriate solvent.
-
Prepare a series of dilutions of the standard solution.
-
Prepare stock solutions of the this compound derivatives in the same solvent as the standard, if possible. If a different solvent is used, its refractive index must be known.
-
Prepare a series of dilutions of the derivative solutions.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all diluted solutions of the standard and the derivatives.
-
Identify the excitation wavelength (λ_ex) at which the absorbance of the solutions is between 0.01 and 0.1 to minimize inner filter effects. The absorbance of the sample and standard should be closely matched at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the value determined in the previous step.
-
Record the corrected fluorescence emission spectrum for each diluted solution of the standard and the derivatives. Ensure the entire emission band is captured.
-
Record the fluorescence spectrum of a solvent blank for background subtraction.
-
3. Data Analysis:
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum after subtracting the solvent blank.
-
Plot Absorbance vs. Integrated Fluorescence Intensity: For both the standard and the derivative, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.
-
Calculate the Quantum Yield: The quantum yield of the derivative (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the known quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
References
A Comparative Guide to the Long-Term Operational Stability of OLEDs Featuring Carbazole-Based Host Materials
For Researchers, Scientists, and Professionals in Organic Electronics
This guide provides a comparative assessment of the long-term operational stability of Organic Light-Emitting Diodes (OLEDs) that utilize carbazole-based host materials. While direct operational stability data for OLEDs incorporating materials specifically derived from the intermediate 9-ethyl-9H-carbazole-3-carbaldehyde is not extensively available in public literature, this document will focus on the broader class of N-arylcarbazole derivatives, which are synthesized from such precursors. We will compare the performance of well-established carbazole hosts and discuss the critical factors influencing their stability, supported by experimental data and detailed protocols.
The compound this compound serves as a valuable building block in organic synthesis.[1] Its aldehyde functional group provides a reactive site for constructing more complex, conjugated molecules tailored for specific roles within an OLED stack, such as host materials in the emissive layer.[2][3] The stability of these final, larger molecules is paramount for the device's longevity.
Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties, high thermal stability, and high triplet energy, which is crucial for efficient phosphorescent devices.[3][4][5] However, their operational stability can be a limiting factor, with degradation often linked to the chemical transformation of the host material itself.[6]
Comparative Performance of Carbazole-Based Host Materials
The long-term stability of an OLED is typically quantified by its operational lifetime, often cited as LT50 (the time for luminance to decrease to 50% of its initial value) or LT90 (to 90%). This degradation is influenced by factors such as the chemical structure of the materials, the device architecture, and the driving conditions.[7][8]
Below is a summary of reported stability data for OLEDs employing common carbazole-based host materials, which serve as benchmarks in the field.
| Host Material | Emitter (Dopant) | Initial Luminance (cd/m²) | Lifetime (LT50 in hours) | Device Architecture/Notes |
| mCBP | Ir(CNpi)₃ (blue-green) | Not specified | 2.8 h | Single host device.[9] |
| mCBP:DBFTrz (Electroplex) | Ir(CNpi)₃ (blue-green) | Not specified | 11.2 h | Electroplex (exciplex) host system showed significantly improved stability over a single host.[9] |
| mCBP-CN | 3CzTB (blue) | Not specified | 12 h | Optimization for stability often involves a trade-off with efficiency.[10] |
| TCTA-based device | Blue fluorescent emitter | Not specified | 46 h | Insertion of a TCTA layer between the emissive and electron transport layers enhanced lifetime.[7] |
| TCTA-based device (Optimized) | Blue fluorescent emitter | Not specified | 151 h | Further optimization of the device structure with TCTA significantly boosted operational lifetime.[7] |
| TADF-sensitized OLED | BN3 (yellow) | 1000 cd/m² | 1.1 h (LT90) | Baseline device for comparison with deuterated compounds.[11] |
| Deuterated TADF Host | BN3 (yellow) | 1000 cd/m² | 23.4 h (LT90) | Strategic deuteration of the host molecule dramatically improved operational stability.[11][12] |
Key Insights from Comparative Data:
-
Host System Engineering: Utilizing mixed-host systems, such as electroplex-forming hosts, can significantly enhance device stability compared to single-host architectures.[9]
-
Device Architecture: The strategic insertion of interlayers, like TCTA, can improve charge balance within the device, reducing the density of excess charges that can lead to degradation and thereby extending the device lifetime.[7]
-
Molecular Engineering: Chemical modification of the host material is a critical strategy. For instance, deuteration (replacing hydrogen with deuterium atoms) at specific molecular sites can strengthen chemical bonds, making the molecule more resistant to degradation and prolonging device stability.[11][12]
Experimental Protocols
To ensure reproducible and comparable results when assessing OLED stability, standardized testing protocols are essential. Below is a detailed methodology for a typical long-term operational stability test.
Protocol: Constant Current Stress Test for OLED Lifetime Measurement
1. Objective: To measure the operational lifetime of an OLED device by monitoring the decay in its luminance and the change in voltage while subjecting it to a constant electrical current stress.
2. Device Preparation:
-
Fabricate the OLEDs on a clean, patterned Indium Tin Oxide (ITO) substrate.
-
The device stack is deposited via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). A representative device structure could be: ITO / HIL / HTL / EML / ETL / EIL / Cathode.
-
HIL (Hole Injection Layer): e.g., 10 nm of TAPC.[3]
-
HTL (Hole Transport Layer): e.g., 30 nm of NPB.[3]
-
EML (Emissive Layer): e.g., 20 nm of the carbazole-based host co-deposited with a phosphorescent dopant (e.g., 5-15% Ir(ppy)₃).[3]
-
ETL (Electron Transport Layer): e.g., 50 nm of BPhen or BAlq.[6]
-
EIL (Electron Injection Layer): e.g., 1 nm of LiF.
-
Cathode: e.g., 100 nm of Aluminum (Al).
-
-
Encapsulate the devices using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
3. Experimental Setup:
-
Power Source: A programmable source measure unit (SMU) capable of supplying a constant DC current.
-
Luminance Meter: A calibrated photodetector or spectrometer (e.g., Photo Research PR-655) to measure the light output.
-
Test Chamber: A light-tight, temperature-controlled chamber to maintain a stable testing environment.
4. Measurement Procedure:
-
Mount the encapsulated OLED device in the test chamber.
-
Connect the SMU to the device's anode and cathode.
-
Position the luminance meter directly in front of the device's active pixel area.
-
Initial Characterization: Before the stress test, measure the initial current density-voltage-luminance (J-V-L) characteristics of the device to establish baseline performance.
-
Stress Application: Apply a constant DC current density (e.g., 10 mA/cm², 40 mA/cm², or a value required to achieve an initial luminance of 1000 cd/m²).[6]
-
Data Logging: Continuously monitor and record the following parameters at regular intervals (e.g., every 1-10 minutes):
-
Luminance (L)
-
Voltage (V)
-
Elapsed Time (t)
-
-
Test Termination: Continue the test until the luminance drops to a predetermined level (e.g., 50% of its initial value) or for a set duration.[7]
5. Data Analysis:
-
Plot the normalized luminance (L/L₀) as a function of time to obtain the luminance decay curve.
-
From this curve, determine the lifetime values (e.g., LT95, LT90, LT50).
-
Plot the voltage as a function of time to observe any voltage rise, which indicates an increase in device resistance and is another sign of degradation.
Degradation Pathways and Visualization
The operational degradation of OLEDs with carbazole-based hosts is often attributed to intrinsic chemical and morphological instabilities under electrical stress.[7][13] Excitons and charge carriers (polarons) can induce bond cleavage, particularly the relatively weak C-N bonds in carbazole derivatives, leading to the formation of non-emissive degradation products and charge-trapping sites.[6][13][14]
Logical Workflow for Stability Assessment
The following diagram outlines the logical workflow for synthesizing and evaluating a new carbazole-based host material, starting from an intermediate like this compound.
Caption: Workflow for development and stability testing of new OLED materials.
Proposed Degradation Pathway for Carbazole Hosts
The diagram below illustrates a generally accepted degradation mechanism for carbazole-based host materials like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), which involves the formation of excitons, subsequent bond cleavage, and the creation of degradation products.
Caption: Key steps in the chemical degradation of carbazole-based OLED hosts.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 9-ethyl-9H-carbazole-3-carbaldehyde: Experimental Data vs. Literature Values
For researchers and professionals in drug development and materials science, accurate and reproducible data is paramount. This guide provides a comprehensive cross-referencing of experimental data for 9-ethyl-9H-carbazole-3-carbaldehyde with established literature values. The information presented here is intended to serve as a reliable benchmark for experimental work.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic properties of this compound, offering a direct comparison between reported literature values. This allows researchers to validate their own experimental findings.
Table 1: Physicochemical Properties
| Property | Literature Value |
| Molecular Formula | C₁₅H₁₃NO[1][2][3][4] |
| Molecular Weight | 223.27 g/mol [2] |
| Melting Point | 85-87 °C[3] |
| Appearance | Yellow to ochre crystalline powder or granules[3][5] |
| Solubility | Soluble in Benzene, Toluene[3] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data available, refer to spectral databases.[2] |
| ¹³C NMR | Data available, refer to spectral databases. |
| Mass Spectrometry | Major peaks at m/z: 223, 208, 152.[2] |
| Infrared (IR) Spectroscopy | Data available, typically showing a strong carbonyl stretch.[2] |
| UV-Vis Spectroscopy | Data available.[2] |
Table 3: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic[1][6] |
| Space Group | P2₁/n[1][6] |
| a | 10.6523 (10) Å[1][6] |
| b | 8.2312 (6) Å[1][6] |
| c | 13.8005 (12) Å[1][6] |
| β | 104.387 (1)°[1][6] |
| V | 1172.10 (17) ų[1][6] |
| Z | 4[1][6] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[3][7][8]
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established literature procedures.[1][3][9]
Materials:
-
9-ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Dissolve 9-ethyl-9H-carbazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (POCl₃) (approx. 1.05 eq) in DMF to the cooled mixture with stirring.
-
Continue stirring the reaction mixture at room temperature for 10 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[9]
-
After completion, pour the reaction mixture into ice water and stir for an additional 30 minutes.
-
Extract the product from the aqueous mixture using chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[1][9]
Visualizing the Synthesis and a Key Biological Pathway
To further aid in the understanding of the synthesis and a notable biological application of this compound, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Recent studies have highlighted the potential of this compound (ECCA) as an antitumor agent, specifically in human melanoma cells, through the reactivation of the p53 pathway.[10]
Caption: Simplified p53 pathway activation by ECCA in melanoma cells.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A carbazole compound, this compound, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Ethyl-9H-carbazole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 9-Ethyl-9H-carbazole-3-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a compound that requires careful management due to its potential health and environmental hazards. While a specific Safety Data Sheet (SDS) may vary between suppliers, the available data for the compound and its structural relatives, such as carbazole, indicate several key risks.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[2][3] Furthermore, there are concerns that it may be a suspected carcinogen and pose long-lasting harmful effects to aquatic life.[2][4][5] Therefore, it is crucial to handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
A summary of the hazard classifications is provided in the table below.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | PubChem, Sigma-Aldrich |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | PubChem, Sigma-Aldrich |
| Carcinogenicity | Suspected of causing cancer.[2][5] | Benchchem, Fisher Scientific |
| Mutagenicity | Suspected of causing genetic defects.[2] | Benchchem |
| Aquatic Hazard (Long-term) | May cause long-lasting harmful effects to aquatic life.[2][4][6] | Benchchem, Loba Chemie, Carl ROTH |
| Skin Irritation | May cause skin irritation.[2][3] | Benchchem, TCI |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Benchchem, TCI |
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[2] Adherence to the following protocol is essential for safe disposal.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[2]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible materials can lead to dangerous reactions.
2. Waste Containerization:
-
Solid Waste: Collect solid waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[2] The container must be kept closed except when adding waste.
-
Liquid Waste: Collect solutions in a separate, sealed, and labeled container.[2]
3. Labeling:
-
Contents Declaration: The label must clearly identify the contents, including the full chemical name "this compound" and any other components in the mixture with their approximate percentages.
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[2]
-
Contact Information: Include the name of the principal investigator or lab manager and the date the waste was first added to the container.
4. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[2]
5. Disposal:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2] Follow their specific procedures for waste collection. This waste should be disposed of through a licensed chemical waste management facility.[2]
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Alert and Evacuate: Alert others in the immediate area and evacuate if necessary.[2]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your EHS department.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 9-Ethyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 9-Ethyl-9H-carbazole-3-carbaldehyde. The following procedural information is designed to ensure laboratory safety and build confidence in chemical management protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, consult the glove manufacturer's resistance chart. Always inspect gloves for integrity before use. |
| Respiratory Protection | Dust mask (N95 or higher) or respirator | A dust mask is recommended for handling the solid compound to prevent inhalation of airborne particles.[1] Use a NIOSH/MSHA approved respirator if engineering controls are insufficient or during spill cleanup. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. |
Hazard Identification and GHS Classifications
Understanding the hazards associated with this compound is fundamental to its safe handling.
| Hazard Class | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] | GHS07 |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
2. Handling and Use:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.
-
Wash hands thoroughly after handling.
3. Spill Cleanup Protocol (for a small, contained spill of the solid):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Identify the spilled material and consult the Safety Data Sheet.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Clean: Gently cover the spill with a damp paper towel to prevent the dust from becoming airborne. Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or the Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All solid residues, contaminated labware (e.g., weighing boats, pipette tips), and solutions containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
Liquid Waste: Collect solutions in a separate, sealed, and labeled container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal through your institution's licensed hazardous waste management provider.
Experimental Protocols
This compound is a versatile intermediate in organic synthesis. Below is a general experimental protocol for a common reaction involving aromatic aldehydes, the Knoevenagel condensation. This should be adapted and optimized for specific research needs.
General Protocol for Knoevenagel Condensation:
This reaction condenses an aromatic aldehyde with an active methylene compound.
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure condensed product.
-
Visualized Workflows
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Hazard Control Logic Diagram
Caption: Logical relationship of hazard identification and control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


